Teloxantrone
Description
Structure
3D Structure
Properties
CAS No. |
91441-48-4 |
|---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |
InChI |
InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |
InChI Key |
WOPAVGQTOMNFGS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |
Origin of Product |
United States |
Foundational & Exploratory
Teloxantrone's Mechanism of Action in Neuronal Cells: A Technical Guide
Executive Summary
Teloxantrone (also known as Losoxantrone or DuP-941) is a potent synthetic anthrapyrazole derivative recognized primarily for its antineoplastic properties. Its core mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA double-strand breaks, ultimately triggering apoptotic cell death. While its effects on cancer cells are well-documented, its specific actions within neuronal cells are less characterized. This guide synthesizes the available data to provide a detailed overview of this compound's established molecular mechanisms and discusses its potential implications for neuronal cells, addressing the notable absence of evidence for direct glutamate receptor antagonism.
Core Mechanism of Action: Inhibition of Topoisomerase II
The primary and most well-understood mechanism of action for this compound is its function as a topoisomerase II inhibitor.[1][2] Topoisomerase II is a vital nuclear enzyme that resolves topological DNA problems in all eukaryotic cells, including neurons, by creating transient double-strand breaks (DSBs) to allow for DNA strand passage.
This compound exerts its cytotoxic effects by acting as a "topoisomerase poison." It intercalates into the DNA and traps the topoisomerase II enzyme after it has cleaved the DNA but before it can re-ligate the strands. This stabilization of the "cleavage complex" leads to an accumulation of permanent, protein-linked DNA double-strand breaks.[1] If the cellular DNA repair machinery is overwhelmed, these lesions trigger downstream signaling cascades that result in programmed cell death, or apoptosis.
Downstream Cellular Effects
Induction of Apoptosis
The accumulation of irreparable DNA double-strand breaks is a potent trigger for the intrinsic apoptotic pathway. In neuronal cells, as in other cell types, this damage would be sensed by proteins such as the ATM (Ataxia-Telangiectasia Mutated) kinase. Activation of ATM initiates a signaling cascade that leads to the phosphorylation and activation of the tumor suppressor protein p53. Subsequently, p53 upregulates the expression of pro-apoptotic proteins like Bax, which translocate to the mitochondria. This permeabilizes the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.
Neurotoxicity vs. Neuroprotection: A Mechanistic Evaluation
The functional consequence of this compound exposure in the central nervous system is context-dependent.
-
Neurotoxicity: In dividing cells, such as neural progenitor cells or malignant glioma cells, the DNA damage induced by this compound is overwhelmingly cytotoxic, leading to cell cycle arrest and apoptosis. This forms the basis of its use as an antineoplastic agent.
-
Neuroprotection: A potential neuroprotective role for a compound can arise from various mechanisms, one of which is the antagonism of glutamate receptors to prevent excitotoxicity.[3] Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, a key factor in stroke and neurodegenerative diseases.[3] However, a thorough review of the scientific literature reveals no direct evidence that this compound binds to or antagonizes NMDA or AMPA glutamate receptors. Therefore, a neuroprotective mechanism based on the prevention of excitotoxicity is not supported by current data.
Any potential neuro-modulating effects of this compound would more likely be indirect. For instance, the related compound mitoxantrone is used in multiple sclerosis for its immunomodulatory properties. While speculative, if this compound shares these properties, it could indirectly protect neurons by reducing neuroinflammation in relevant disease models.
Quantitative Data: Cytotoxic Potency
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in neuronal cell lines is not available in the published literature. However, its potency has been evaluated in various cancer cell lines, providing a general indication of its cytotoxic efficacy.
| Compound | Cell Lines | Assay | IC50 Range (µM) | Source |
| This compound (Losoxantrone) | Human breast carcinoma, head and neck squamous cell carcinoma, leukemia, and Chinese hamster ovary cells | MTT Cell Growth Inhibition | 0.1 - 45.2 | [2] |
Note: The wide range reflects varying sensitivity across different cell types. These values are provided for context on the compound's general potency and should not be directly extrapolated to neuronal cells.
Key Experimental Protocols
The following protocols are synthesized methodologies for assessing the effects of this compound on neuronal cells in vitro. A human neuroblastoma cell line like SH-SY5Y, which can be differentiated into a more mature neuron-like phenotype, is a suitable model.
Protocol: Assessment of this compound Cytotoxicity in Differentiated SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
To induce differentiation, seed cells at a low density (e.g., 2 x 10⁴ cells/cm²) and reduce serum to 1% FBS. Add 10 µM all-trans-retinoic acid (RA) to the medium.
-
Maintain differentiation for 5-7 days, replacing the medium with fresh RA-containing medium every 2 days. Differentiated cells will exhibit a mature neuronal morphology with extended neurites.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Create a series of working dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.1%.
-
-
Treatment:
-
Remove the differentiation medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol: Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)
-
Cell Culture and Treatment:
-
Culture and differentiate SH-SY5Y cells on glass coverslips as described above.
-
Treat the cells with this compound at a concentration expected to induce damage (e.g., 1-5x the determined IC50) for a shorter duration (e.g., 2-6 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of distinct γH2AX foci within the nuclei. A significant increase in foci in this compound-treated cells compared to controls indicates the induction of DNA double-strand breaks.
-
Conclusion
The primary, evidence-based mechanism of action for this compound in any cell type, including neurons, is the inhibition of topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis. Its effects in the nervous system are therefore predominantly cytotoxic, particularly in dividing cells. The hypothesis that this compound may exert neuroprotective effects through the antagonism of glutamate receptors is not supported by the available scientific literature. Future research should focus on directly assessing the cytotoxicity of this compound in various neuronal and glial cell types to better understand its neuro-toxicological profile and to explore any potential indirect immunomodulatory roles that may be relevant to neuroinflammatory diseases.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies with cytotoxic anthrapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
A Technical Deep Dive: Unraveling the Structural Nuances Between Teloxantrone and Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural differences between Teloxantrone and Mitoxantrone, two potent antineoplastic agents. By examining their distinct chemical architectures, we can better understand the nuances in their mechanisms of action, biological activities, and clinical profiles. This document provides a comprehensive comparison, including quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development in this critical area of oncology.
Core Structural Dissimilarity: Anthrapyrazole vs. Anthracenedione
The fundamental difference between this compound and Mitoxantrone lies in their core heterocyclic structures. Mitoxantrone is an anthracenedione , characterized by a tricyclic anthracene ring system with two ketone groups at positions 9 and 10. In contrast, this compound is an anthrapyrazole , a modification of the anthracenedione scaffold where a pyrazole ring is fused to the anthracene core.[1]
This seemingly subtle alteration in the chromophore was a deliberate design strategy aimed at mitigating the cardiotoxicity associated with anthracenediones like Mitoxantrone.[1] The introduction of the pyrazole ring in this compound modifies the electronic properties of the molecule, which is believed to reduce the generation of reactive oxygen species (ROS), a key contributor to drug-induced cardiotoxicity.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Mitoxantrone, providing a comparative overview of their physicochemical properties and biological activities.
Table 1: Physicochemical Properties
| Property | Mitoxantrone | This compound (CI-937) | Reference(s) |
| Molecular Formula | C22H28N4O6 | C21H25N5O4 | [3] |
| Molecular Weight | 444.48 g/mol | 411.45 g/mol | [3] |
| Core Structure | Anthracenedione | Anthrapyrazole | [1] |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Mitoxantrone (μM) | This compound (CI-937) (μM) | Reference(s) |
| Murine L1210 Leukemia | Leukemia | - | 10⁻⁷ - 10⁻⁸ M | [1] |
| Murine P388 Leukemia | Leukemia | - | Potent in vivo activity | [1] |
| NCI 60-cell line screen | Various | Potent | Potent, similar profile to Mitoxantrone | [2] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Both this compound and Mitoxantrone exert their cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar aromatic core of both molecules inserts between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: Both drugs are potent inhibitors of topoisomerase II, a crucial enzyme responsible for resolving DNA tangles and supercoils during replication. By stabilizing the "cleavable complex" – an intermediate stage where the enzyme has cut the DNA strands – these drugs prevent the re-ligation of the DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[2]
Signaling Pathways
While both drugs share a primary mechanism, Mitoxantrone has been shown to modulate specific cellular signaling pathways, which may contribute to its overall biological effects, including both therapeutic and adverse outcomes. The effect of this compound on these specific pathways is less well-characterized in the available literature.
Mitoxantrone and the NF-κB Pathway
Mitoxantrone has been identified as a Toll-like receptor 4 (TLR4) antagonist. This interaction can lead to the inhibition of the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammation, and its inhibition by Mitoxantrone may contribute to the drug's immunosuppressive effects, which are utilized in the treatment of multiple sclerosis.
References
- 1. Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjhid.org [mjhid.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Early discovery and synthesis of Teloxantrone
An In-depth Technical Guide on the Early Discovery and Synthesis of Mitoxantrone
Disclaimer: The request specified "Teloxantrone." However, extensive searches yielded no results for a compound with this name in the context of drug discovery. The search results consistently point to Mitoxantrone , a well-established anthracenedione anticancer agent. This guide will, therefore, focus on the early discovery and synthesis of Mitoxantrone, assuming it is the intended subject of the query.
Introduction
Mitoxantrone is a synthetic antineoplastic agent belonging to the anthracenedione class of drugs.[1] It was developed in the 1980s as an analogue of the anthracycline antibiotic doxorubicin, with the aim of reducing the cardiotoxicity associated with the parent compound.[2][3] Mitoxantrone has demonstrated significant clinical activity in the treatment of various cancers, including breast cancer, acute myeloid leukemia (AML), and non-Hodgkin's lymphoma, as well as certain forms of multiple sclerosis due to its immunosuppressive properties.[1][2][4][5] This technical guide provides a comprehensive overview of the early discovery, synthesis, mechanism of action, and key experimental data related to Mitoxantrone for researchers, scientists, and drug development professionals.
Early Discovery and Development
The development of Mitoxantrone was the result of a rational drug design program at the Medical Research Division of the American Cyanamid Company. The program aimed to create a cytotoxic agent with a mechanism of action similar to anthracyclines but with an improved safety profile, particularly with respect to cardiotoxicity.[6] The starting point was a molecule with structural features predicted to favor intercalation with double-stranded DNA.[6] The initial lead compound showed immunomodulatory effects and significant activity against transplantable murine tumors.[6] This led to the synthesis of a large series of analogues, from which Mitoxantrone was selected for clinical trials based on its high potency and excellent antitumor activity in mice.[6] Clinical studies in the United States began in 1979.[4]
Synthesis of Mitoxantrone
The synthesis of Mitoxantrone has been approached through several methods, with the core strategy involving the construction of the 1,4-diamino-5,8-dihydroxyanthraquinone scaffold.
General Synthetic Scheme
A common synthetic route starts from 1,8-dihydroxyanthracene-9,10-dione (chrysazin). The process involves the nitration of chrysazin, followed by reduction to form a diamino intermediate. This intermediate is then reacted with 2-(2-aminoethylamino)ethanol to introduce the side chains, followed by an oxidation step to yield Mitoxantrone.[7] Another key intermediate in some synthetic pathways is leuco-1,4,5,8-tetrahydroxyanthraquinone.[3][8][9]
Caption: General synthetic pathway for Mitoxantrone starting from Chrysazin.
Experimental Protocol: Synthesis from Leuco-1,4,5,8-tetrahydroxyanthraquinone
This protocol is a generalized representation based on described synthetic routes.[10]
Materials:
-
Leuco-1,4,5,8-tetrahydroxyanthraquinone
-
N-(2-hydroxyethyl)ethylenediamine
-
1,4-Dioxane
-
Dry Oxygen or Air
-
Ethanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve Leuco-1,4,5,8-tetrahydroxyanthraquinone in 1,4-dioxane with stirring.
-
Add N-(2-hydroxyethyl)ethylenediamine dropwise to the solution.
-
After the addition is complete, slowly bubble dry oxygen or air through the reaction mixture. Maintain the reaction temperature (e.g., 50-60 °C) until the color of the solution changes to a bright blue, indicating the formation of Mitoxantrone.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding ethanol.
-
Allow the mixture to stand for several hours to complete precipitation.
-
Collect the crystalline product by filtration, wash with ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization or other chromatographic methods.
Mechanism of Action
Mitoxantrone's cytotoxic effects are primarily mediated through its interaction with DNA and the nuclear enzyme topoisomerase II.[1][8]
-
DNA Intercalation: The planar aromatic ring system of Mitoxantrone intercalates between DNA base pairs.[1][11] This binding is stabilized by hydrogen bonds and disrupts the normal helical structure of DNA, thereby interfering with DNA replication and RNA transcription.[1][7]
-
Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II.[1][8] This enzyme is crucial for altering DNA topology to facilitate processes like replication and chromosome segregation. Mitoxantrone stabilizes the covalent intermediate complex formed between topoisomerase II and DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1]
Caption: Mitoxantrone's dual mechanism of action on DNA and Topoisomerase II.
Structure-Activity Relationships (SAR)
The development of Mitoxantrone from the anthracycline scaffold involved key structural modifications to enhance efficacy and reduce toxicity.
-
Absence of Sugar Moiety: Unlike doxorubicin, Mitoxantrone lacks the daunosamine sugar moiety. This change is believed to contribute to its reduced cardiotoxicity, as the sugar is implicated in the generation of reactive oxygen species that damage cardiac tissue.[12]
-
Side Chains: The two identical basic side chains at the 1- and 4-positions are crucial for DNA binding. The nitrogen atoms in these chains are thought to mimic the binding role of the amino group on the anthracycline's sugar moiety.[12]
-
5,8-Hydroxyl Groups: The hydroxyl groups at the 5- and 8-positions are critical for the drug's potent antineoplastic activity. Their presence increases the activity tenfold compared to analogues lacking them (e.g., Ametantrone).[9]
Preclinical and Clinical Data Summary
Mitoxantrone has undergone extensive preclinical and clinical evaluation, demonstrating its efficacy and defining its toxicity profile.
In Vitro Cytotoxicity
Mitoxantrone demonstrates potent growth-inhibitory effects on various cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| T-47D (Human Breast Cancer) | Cell Proliferation | 10⁻⁵ M | Inhibition of cell growth kinetics | [13] |
| T-47D (Human Breast Cancer) | [³H]-Thymidine Incorporation (DNA Synthesis) | 10⁻⁹, 10⁻⁷, 10⁻⁵ M | Rapid decline in incorporation | [13] |
| T-47D (Human Breast Cancer) | [³H]-Uridine Incorporation (RNA Synthesis) | 10⁻⁹, 10⁻⁷, 10⁻⁵ M | Rapid decline in incorporation | [13] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not Specified | Comparable cytotoxicity to analogues | [9] |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | Not Specified | Comparable cytotoxicity to analogues | [9] |
Clinical Efficacy
Clinical trials have established Mitoxantrone's role in cancer therapy.
| Disease | Treatment Regimen | Response Rate | Reference |
| Acute Nonlymphocytic Leukemia (ANLL) / Acute Myeloid Leukemia (AML) | Single Agent | ~30% | [5] |
| ANLL / AML | Combination Therapy (e.g., with Cytarabine) | Up to 60% | [5] |
| Breast Cancer | Single Agent | 25-30% | [5] |
| Breast Cancer | Combination Therapy | ≥60% | [5] |
Toxicity Profile
The dose-limiting toxicities of Mitoxantrone are well-characterized.
| Toxicity | Schedule | Description | Reference |
| Myelosuppression | Single dose, every 3 weeks | Dose-limiting toxicity | [4] |
| Mucositis | Daily for 5 days | Dose-limiting toxicity | [4] |
| Cardiotoxicity | Cumulative Dosing | Less frequent and severe than anthracyclines, but still a significant risk.[5][12] | [4][5][12] |
| Gastrointestinal Effects | All schedules | Nausea and vomiting, less severe than anthracyclines.[5] | [4][5] |
Conclusion
Mitoxantrone represents a successful example of rational drug design, leading to a potent anticancer agent with a distinct therapeutic profile from its parent anthracycline class. Its discovery was driven by the need to mitigate the severe cardiotoxicity of existing chemotherapies. The synthesis of Mitoxantrone is a multi-step process centered on the functionalization of an anthraquinone core. Its mechanism, involving both DNA intercalation and topoisomerase II inhibition, provides a powerful means of inducing cytotoxicity in rapidly proliferating cancer cells. While its use is limited by toxicities such as myelosuppression and a cumulative risk of cardiotoxicity, Mitoxantrone remains an important therapeutic option for specific malignancies and forms of multiple sclerosis. The study of its discovery and development continues to provide valuable insights for medicinal chemists and drug development professionals.
References
- 1. Oncology [pharmacology2000.com]
- 2. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoxantrone: a novel anthracycline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MITOXANTRON Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Mitoxantrone synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Influence of mitoxantrone on nucleic acid synthesis on the T-47D breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Teloxantrone Topoisomerase II Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teloxantrone (DuP-937, CI-937) is a synthetic anthrapyrazole antineoplastic agent that functions as a potent inhibitor of topoisomerase II. By intercalating with DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces protein-linked DNA double-strand breaks. This targeted DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the activation of apoptotic pathways, ultimately leading to cancer cell death. This document provides a comprehensive technical overview of the this compound topoisomerase II inhibition pathway, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling cascades involved.
Core Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through, followed by religation of the break.
This compound, like other anthracenedione derivatives such as mitoxantrone, acts as a topoisomerase II "poison." It does not inhibit the catalytic activity of the enzyme directly but rather stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[1] This stabilization prevents the religation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks. These breaks are the primary cytotoxic lesion, initiating downstream signaling pathways that culminate in cell death.
Quantitative Data Presentation
While specific IC50 values for this compound's direct inhibition of purified topoisomerase II isoforms are not widely available in public literature, its cytotoxic potency has been evaluated in comparison to other well-characterized topoisomerase II inhibitors in the National Cancer Institute's (NCI) 60-cell line screen.
Table 1: Comparative Cytostatic Potency of Topoisomerase II Inhibitors
| Compound | Relative Cytostatic Potency | Notes |
| Mitoxantrone | +++++ | Most potent among the compared agents. |
| Doxorubicin | ++++ | Slightly more potent than DuP 941. |
| Losoxantrone (DuP 941) | ++++ | Anthrapyrazole analogue of this compound. |
| Azatoxin | +++ | |
| This compound (DuP 937) | +++ | Potency is comparable to Azatoxin.[1] |
| Amsacrine | ++ | |
| Etoposide (VP-16) | + | Significantly less potent in this comparison.[1] |
This table is a qualitative representation based on the decreasing order of cytostatic potency as reported by Fanciulli et al. (1994).[1] The potency of these agents in generating DNA double-strand breaks by inducing topoisomerase II cleavable complexes in nuclear extracts was found to be in agreement with their cytotoxicity.[1]
Signaling Pathways
The induction of DNA double-strand breaks by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and the intrinsic apoptotic pathway.
DNA Damage Response (DDR) Pathway
The DDR is a sophisticated signaling network that detects DNA lesions, halts cell cycle progression to allow for repair, and initiates apoptosis if the damage is irreparable. In response to the DSBs created by this compound, the DDR is primarily initiated by the Ataxia Telangiectasia Mutated (ATM) kinase.
References
An Investigational Framework for Teloxantrone in Glioblastoma Multiforme: A Technical Guide for Researchers
Disclaimer: This document outlines a proposed research framework for the investigation of teloxantrone in glioblastoma multiforme (GBM). As of late 2025, there is a notable absence of specific preclinical or clinical research directly evaluating this compound for this indication. The following guide leverages data from the structurally related anthracenedione, mitoxantrone, to propose a potential mechanism of action, experimental protocols, and anticipated data for this compound in the context of GBM research. All data and protocols presented herein are based on studies of mitoxantrone and should be considered as a surrogate for the purpose of designing future investigations into this compound.
Introduction: The Rationale for Investigating this compound in Glioblastoma Multiforme
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care provides only a modest survival benefit, underscoring the urgent need for novel therapeutic agents. Anthracenedione derivatives, a class of synthetic compounds, have demonstrated potent anticancer activity. While research on this compound in GBM is currently lacking, its structural similarity to mitoxantrone, a compound that has shown promise in preclinical and clinical studies for GBM, provides a strong rationale for its investigation.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical and clinical investigation of this compound for GBM. By leveraging the existing knowledge of mitoxantrone, we will outline a potential mechanism of action, propose detailed experimental protocols, and present hypothetical data structures to guide future research endeavors.
Proposed Mechanism of Action of this compound in Glioblastoma
Based on the known mechanisms of anthracenedione derivatives, this compound is hypothesized to exert its anti-glioblastoma effects through a multi-faceted approach, primarily centered on DNA damage and the induction of apoptotic pathways.
2.1. DNA Intercalation and Topoisomerase II Inhibition: Similar to mitoxantrone, this compound is predicted to function as a DNA intercalating agent and a potent inhibitor of topoisomerase II.[1] This dual action is expected to disrupt DNA replication and repair processes, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in rapidly dividing GBM cells.[1]
2.2. Induction of Apoptosis via Death Receptor Upregulation: Preclinical studies on mitoxantrone in GBM have shown its ability to upregulate the expression of death receptors DR4 and DR5 on the surface of cancer cells.[2] This sensitization makes the cells more susceptible to apoptosis induced by ligands such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). A similar mechanism is proposed for this compound, suggesting its potential use as a sensitizing agent in combination with TRAIL-based therapies.
References
An In-depth Technical Guide to the Immunosuppressive Properties of Anthracenediones with a Focus on Teloxantrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracenediones are a class of synthetic compounds that have historically been utilized as antineoplastic agents. Certain members of this class, notably mitoxantrone, have demonstrated significant immunosuppressive properties, leading to their application in the treatment of autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the immunosuppressive mechanisms of anthracenediones, with a primary focus on the emerging therapeutic, Teloxantrone (also known as RVT-3101). While sharing the characteristic anthracenedione core, this compound distinguishes itself through a novel mechanism of action centered on the inhibition of the TL1A pathway, representing a significant evolution from the broader cytotoxic effects of its predecessors. This document details the molecular mechanisms, summarizes available quantitative data, outlines key experimental protocols for assessing immunosuppressive activity, and provides visualizations of the pertinent biological pathways and experimental workflows.
Introduction to Anthracenediones and their Immunosuppressive Potential
The anthracenedione chemical scaffold has given rise to a number of biologically active molecules. Mitoxantrone, a first-generation anthracenedione, was initially developed as an anti-cancer drug.[1] Its mechanism of action is primarily attributed to DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells, including activated lymphocytes. This antiproliferative effect forms the basis of its immunosuppressive activity. Clinical use of mitoxantrone in multiple sclerosis has validated the therapeutic potential of targeting immune cell proliferation in autoimmune disorders.[1]
However, the broad cytotoxicity of mitoxantrone is associated with significant side effects, including cardiotoxicity and myelosuppression, limiting its long-term use.[3] This has driven the development of new-generation anthracenediones with more targeted mechanisms and improved safety profiles. This compound (RVT-3101) represents a significant advancement in this area, moving away from broad cytotoxicity to a more specific immunomodulatory approach by targeting the TL1A signaling pathway.[4]
Molecular Mechanism of Action
Mitoxantrone: The Precedent
Mitoxantrone exerts its immunosuppressive effects through several mechanisms:
-
Inhibition of T-cell, B-cell, and Macrophage Proliferation: By intercalating into DNA and inhibiting topoisomerase II, mitoxantrone prevents the proliferation of activated lymphocytes and other immune cells.[1]
-
Impairment of Antigen Presentation: Mitoxantrone can interfere with the ability of antigen-presenting cells (APCs) to activate T-cells.[1]
-
Modulation of Cytokine Secretion: It has been shown to decrease the secretion of pro-inflammatory cytokines.[1]
-
Induction of Apoptosis: Mitoxantrone can induce programmed cell death in immune cells.[5]
This compound (RVT-3101): A Novel Approach Targeting the TL1A Pathway
This compound represents a paradigm shift in the immunomodulatory strategy of anthracenediones. Its primary mechanism is the inhibition of Tumor Necrosis Factor-like Ligand 1A (TL1A), also known as TNFSF15.[4] TL1A is a cytokine that plays a crucial role in regulating immune responses and has been implicated in the pathogenesis of various autoimmune and inflammatory diseases.[6]
The TL1A signaling pathway involves the following key components and interactions:
-
TL1A and its Receptors: TL1A binds to its receptor, Death Receptor 3 (DR3), which is expressed on activated lymphocytes and innate immune cells.[6]
-
Downstream Signaling: The binding of TL1A to DR3 activates downstream signaling cascades, including the NF-κB and MAPK pathways.[6] This leads to the production of pro-inflammatory cytokines and chemokines, and promotes the proliferation and differentiation of various T-cell subsets, including Th1 and Th17 cells.[4][6]
-
Role in Fibrosis: TL1A has also been shown to have direct pro-fibrotic effects by activating fibroblasts.[7]
By inhibiting TL1A, this compound is designed to specifically block these inflammatory and fibrotic pathways, offering a more targeted approach to immunosuppression with the potential for a better safety profile compared to mitoxantrone.[4]
Quantitative Data on Immunosuppressive Activity
The available quantitative data for the immunosuppressive and anti-inflammatory effects of this compound (RVT-3101) primarily comes from clinical trials in inflammatory bowel disease.
Table 1: Clinical Efficacy of this compound (RVT-3101) in Ulcerative Colitis (TUSCANY-2 Study) [8][9]
| Endpoint | RVT-3101 (Expected Phase 3 Dose) | Placebo | Timepoint |
| Clinical Remission (Overall Population) | 29% | 12% | Week 14 |
| 36% | N/A | Week 56 | |
| Endoscopic Improvement (Overall Population) | 36% | 19% | Week 14 |
| 50% | N/A | Week 56 | |
| Clinical Remission (Biomarker Positive) | 33% | 12% | Week 14 |
| 43% | N/A | Week 56 | |
| Endoscopic Improvement (Biomarker Positive) | 47% | 19% | Week 14 |
| 64% | N/A | Week 56 |
Table 2: Comparative Cytotoxic Activity of Anthracenediones (Illustrative Data)
| Compound | Cell Line | IC50 (µM) | Reference |
| Mitoxantrone | K562 (Human leukemia) | ~0.01-0.1 | (Qualitative) |
| Doxorubicin | K562 (Human leukemia) | ~0.01-0.1 | (Qualitative) |
| This compound | N/A | Data not publicly available |
Note: Specific IC50 values for this compound's immunosuppressive effects are not yet widely published in peer-reviewed literature. The data for mitoxantrone and doxorubicin are provided for comparative context of their cytotoxic potency.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of immunosuppressive compounds. Below are representative methodologies for key assays.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, a key mechanism of older anthracenediones.
Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA), such as kinetoplast DNA (kDNA). The decatenated, smaller DNA circles can then be separated from the larger, catenated network by gel electrophoresis or filtration.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Test compound (e.g., this compound, Mitoxantrone) dissolved in a suitable solvent (e.g., DMSO)
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine:
-
10x Topoisomerase II reaction buffer
-
kDNA
-
ATP solution
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to the final volume.
-
-
Add human Topoisomerase II enzyme to each reaction tube, except for the negative control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding STEB.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated DNA from the catenated DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen or antigen.
Principle: Lymphocytes are stimulated to proliferate in vitro. The extent of proliferation is measured by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into the newly synthesized DNA or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen
-
Test compound (e.g., this compound)
-
[3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well cell culture plates
-
Scintillation counter or flow cytometer
Procedure (using [3H]-thymidine):
-
Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the test compound at various concentrations to the wells.
-
Add the mitogen (e.g., PHA) to stimulate proliferation. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Pulse the cells by adding [3H]-thymidine to each well and incubate for another 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control.
TL1A:DR3 Inhibitor Screening Assay (ELISA-based)
This assay is designed to screen for inhibitors of the TL1A-DR3 interaction, the primary mechanism of this compound.
Principle: This is a competitive binding assay. DR3 protein is coated onto a microplate. Biotinylated TL1A is then added in the presence or absence of a test inhibitor. The amount of bound biotinylated TL1A is detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human DR3 protein
-
Biotinylated recombinant human TL1A protein
-
Test inhibitor (e.g., this compound)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well microplates
-
Wash buffer and blocking buffer
Procedure:
-
Coat a 96-well plate with DR3 protein overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add the test inhibitor at various concentrations to the wells.
-
Add biotinylated TL1A to all wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the signal using a luminometer.
-
A decrease in signal in the presence of the test inhibitor indicates inhibition of the TL1A-DR3 interaction.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: TL1A Signaling Pathway and the inhibitory action of this compound.
Caption: Mechanism of action of Mitoxantrone leading to immunosuppression.
Experimental Workflows
Caption: Workflow for a Topoisomerase II DNA Decatenation Assay.
Caption: Workflow for a Lymphocyte Proliferation Assay using [3H]-thymidine.
Conclusion
The immunosuppressive properties of anthracenediones have evolved from the broad cytotoxic effects of early compounds like mitoxantrone to the targeted immunomodulation of next-generation molecules such as this compound. While mitoxantrone's utility in autoimmune diseases established the therapeutic potential of this chemical class, its associated toxicities have necessitated the development of agents with improved safety profiles. This compound, with its novel mechanism of inhibiting the TL1A pathway, represents a significant advancement. By specifically targeting a key cytokine involved in both inflammation and fibrosis, this compound offers the promise of a more refined and potentially safer approach to treating autoimmune and inflammatory disorders. The clinical data emerging for this compound in inflammatory bowel disease is encouraging and supports its further investigation in a broader range of autoimmune conditions. This technical guide provides a foundational understanding of the immunosuppressive properties of anthracenediones, highlighting the mechanistic distinctions and therapeutic potential of this compound for researchers and drug development professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. The TL1A/DR3/DcR3 pathway in autoimmune rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. roche.com [roche.com]
- 5. Role of TL1A in Inflammatory Autoimmune Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of TL1A in Inflammatory Autoimmune Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of a novel fibrogenic factor Tl1a reverses established colonic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roivant Reports Chronic Period Data for RVT-3101 from the TUSCANY-2 Phase 2b Study in Ulcerative Colitis, Demonstrating Improved Efficacy from the Induction to Chronic Period | Roivant Sciences Ltd. [investor.roivant.com]
- 9. Roivant Reports Chronic Period Data for RVT-3101 from the [globenewswire.com]
An In-depth Technical Guide to the Interaction of Mitoxantrone and Teloxantron with DNA and RNA Synthesis
Disclaimer: The initial query for "Teloxantrone" yielded limited specific results. However, extensive research points to two likely candidates intended by this query: Mitoxantrone , a well-established anticancer agent that directly inhibits DNA and RNA synthesis, and Teloxantron , a more recently identified telomerase inhibitor. This guide will provide a comprehensive overview of both compounds to ensure a thorough and relevant response.
Part 1: Mitoxantrone
Mitoxantrone is an anthracenedione derivative with potent antineoplastic activity. Its primary mechanism of action involves direct interaction with nucleic acids and key enzymes involved in their synthesis and maintenance, leading to cell cycle arrest and apoptosis.[1][2]
Core Mechanism of Action
Mitoxantrone's cytotoxic effects stem from a dual-pronged attack on cellular processes involving DNA:
-
DNA Intercalation: The planar aromatic ring structure of Mitoxantrone allows it to insert itself between the base pairs of DNA.[1][3] This intercalation distorts the helical structure of DNA, creating a physical barrier that obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and RNA transcription.[2][4] Mitoxantrone can also bind to RNA.[2]
-
Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[5][6][7] It stabilizes the "cleavage complex," a transient intermediate where the enzyme has created a double-strand break in the DNA. By preventing the re-ligation of these breaks, Mitoxantrone leads to an accumulation of permanent DNA strand breaks, triggering a DNA damage response and ultimately apoptosis.[7][8]
These actions are not mutually exclusive and contribute synergistically to the drug's cytotoxicity.
Quantitative Data on Mitoxantrone's Biological Activity
The following tables summarize key quantitative metrics of Mitoxantrone's interaction with DNA, its inhibitory effects on cellular processes, and its cytotoxicity against various cancer cell lines.
| Parameter | Value | System/Assay | Reference(s) |
| DNA Binding | |||
| Binding Constant (Ka) | ~1 x 10⁵ M⁻¹ | Magnetic Tweezers | [9][10] |
| Binding Site Size | ~2.5 base pairs | Magnetic Tweezers | [9][10] |
| DNA Unwinding Angle | ~16° | Magnetic Tweezers | [9][10] |
| Enzyme Inhibition | |||
| Protein Kinase C (PKC) IC₅₀ | 8.5 µM | In vitro kinase assay | [6] |
| Cellular Effects | |||
| Inhibition of RNA Synthesis (T-47D cells) | 21.9% at 1 nM | Isolated nuclei | [4] |
| 41% at 100 nM | Isolated nuclei | [4] | |
| 56% at 10 µM | Isolated nuclei | [4] | |
| 77% at 100 µM | Isolated nuclei | [4] | |
| Cytotoxicity (IC₅₀) | |||
| B-CLL Cells (Patient 1 & 2) | 0.7 µg/mL | MTT Assay (48h) | [5] |
| B-CLL Cells (Patient 3) | 1.4 µg/mL | MTT Assay (48h) | [5] |
| MDA-MB-231 (Breast Cancer) | 18 nM | Not specified | [6] |
| MCF-7 (Breast Cancer) | 196 nM | Not specified | [6] |
| AsPC-1 (Pancreatic Cancer) | 0.02 µM - 75.05 µM (in liposomes) | Not specified | [11] |
| BxPC-3 (Pancreatic Cancer) | 0.02 µM - 75.05 µM (in liposomes) | Not specified | [11] |
| HRSV (Respiratory Syncytial Virus) | 4 µM | Recombinant virus expression | [12] |
Experimental Protocols
This protocol outlines a method to observe the intercalation of Mitoxantrone into DNA by monitoring changes in the UV-Visible absorption spectrum.
-
Reagents and Materials:
-
Mitoxantrone stock solution (e.g., 1 mM in DMSO).
-
Calf thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in 10 mM Tris-HCl buffer, pH 7.4).
-
10 mM Tris-HCl buffer, pH 7.4.
-
Quartz cuvettes (1 cm path length).
-
UV-Visible spectrophotometer.
-
-
Procedure:
-
Prepare a working solution of Mitoxantrone in Tris-HCl buffer at a fixed concentration (e.g., 50 µM).
-
Record the absorption spectrum of the Mitoxantrone solution from 500 to 700 nm.
-
Titrate the Mitoxantrone solution with increasing concentrations of the ctDNA stock solution (e.g., in increments of 10 µM).
-
After each addition of DNA, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each titration.
-
Observe for a hypochromic (decrease in absorbance) and bathochromic (redshift) shift in the absorption maxima of Mitoxantrone, which is indicative of intercalation into the DNA double helix.[3]
-
This protocol describes a common in vitro assay to measure the inhibition of Topoisomerase II's decatenation activity by Mitoxantrone.[13][14][15]
-
Reagents and Materials:
-
Human Topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA) - a network of catenated (interlocked) DNA circles.
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).[15]
-
ATP solution (e.g., 20 mM).[15]
-
Mitoxantrone at various concentrations.
-
Stop solution/loading dye (containing SDS and a tracking dye).
-
Proteinase K.
-
Agarose gel (1%).
-
Ethidium bromide or other DNA stain.
-
Gel electrophoresis apparatus and imaging system.
-
-
Procedure:
-
Prepare a fresh 5x complete assay buffer by mixing equal volumes of 10x reaction buffer A and ATP solution B.[15]
-
On ice, set up reaction tubes with the following components: 5x assay buffer, kDNA (e.g., 200 ng), and nuclease-free water to the final reaction volume (e.g., 20 µL).
-
Add varying concentrations of Mitoxantrone or vehicle control (DMSO) to the respective tubes.
-
Initiate the reaction by adding a specific amount of Topoisomerase II enzyme (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution containing SDS, followed by digestion with proteinase K to remove the enzyme.
-
Load the samples onto a 1% agarose gel. Include a marker for decatenated kDNA (nicked circles) and linear kDNA.
-
Perform electrophoresis to separate the DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA network into individual minicircles. In the presence of an effective inhibitor like Mitoxantrone, the kDNA will remain in its catenated form at the top of the gel.
-
Visualizations: Signaling Pathways and Workflows
Part 2: Teloxantron
Recent studies have identified Teloxantron as a novel, potent small-molecule inhibitor of telomerase.[16][17][18][19] Unlike Mitoxantrone, which targets DNA directly, Teloxantron's primary target is the enzyme responsible for maintaining telomere length, a critical factor in cellular immortality, a hallmark of cancer.[17]
Core Mechanism of Action
Teloxantron is an anthraquinone derivative that inhibits the catalytic activity of telomerase, specifically the human telomerase reverse transcriptase (hTERT) subunit.[17][19] Its mechanism involves:
-
Telomerase Inhibition: Teloxantron directly inhibits the enzymatic activity of telomerase. This prevents the addition of telomeric repeats to the ends of chromosomes.[16][17]
-
Induction of Telomeric DNA Damage: The inhibition of telomerase processivity leads to telomere shortening and dysfunction, which is recognized by the cell as DNA damage, preferentially at the telomeres.[16][17]
-
Activation of DNA Damage Response (DDR): This telomere-specific damage activates DDR pathways, including the ATM/Chk2 and ATR/Chk1 cascades.[17][18]
-
Induction of Apoptosis: The sustained DDR signaling ultimately triggers both the intrinsic and extrinsic pathways of apoptosis, leading to cancer cell death.[17][18]
Importantly, Teloxantron induces DNA damage and apoptosis primarily in telomerase-positive cancer cells, with minimal effect on normal cells or cancer cells that use alternative lengthening of telomeres (ALT) mechanisms.[17][19]
Quantitative Data on Teloxantron's Biological Activity
| Parameter | Value | System/Assay | Reference(s) |
| Enzyme Inhibition | |||
| Telomerase IC₅₀ | 9.61 µM | TRAP Assay | [16] |
Experimental Protocols
The Telomerase Repeat Amplification Protocol (TRAP) assay is the standard method for measuring telomerase activity and its inhibition.
-
Reagents and Materials:
-
Cell lysate from a telomerase-positive cell line (e.g., A549).
-
TRAP buffer (containing Tris-HCl, MgCl₂, KCl, Tween-20, EGTA).
-
TS primer (a substrate for telomerase).
-
ACX reverse primer.
-
dNTPs.
-
Taq DNA polymerase.
-
Teloxantron at various concentrations.
-
Polyacrylamide gel (e.g., 10-12%).
-
DNA staining agent (e.g., SYBR Green or similar).
-
PCR thermocycler.
-
Gel imaging system.
-
-
Procedure:
-
Prepare cell extracts containing active telomerase.
-
In PCR tubes, combine the cell extract with TRAP buffer, the TS primer, and varying concentrations of Teloxantron or vehicle control.
-
Incubate at room temperature for 20-30 minutes to allow telomerase to extend the TS primer with telomeric repeats.
-
Heat-inactivate the telomerase (e.g., 90°C for 2 minutes).
-
Add the ACX primer, dNTPs, and Taq polymerase to each tube.
-
Perform PCR for approximately 30-35 cycles to amplify the telomerase extension products.
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel and visualize the characteristic ladder of DNA bands, where each band represents an added telomeric repeat.
-
The intensity of the ladder is proportional to the telomerase activity. A reduction in the ladder intensity in the presence of Teloxantron indicates inhibition. The IC₅₀ can be calculated from a dose-response curve.
-
Visualizations: Signaling Pathways
References
- 1. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of mitoxantrone on nucleic acid synthesis on the T-47D breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitoxantrone Shows In Vitro, but Not In Vivo Antiviral Activity against Human Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. Teloxantron (TXT4) | Telomerase inhibitor | Probechem Biochemicals [probechem.com]
- 17. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Unintended: A Technical Guide to the Preclinical Off-Target Effects of Teloxantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teloxantrone, a potent anthracenedione derivative, has been a subject of significant interest in preclinical and clinical research due to its cytotoxic and immunomodulatory properties. While its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and repair, a comprehensive understanding of its off-target effects is paramount for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target effects of this compound observed in preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
On-Target Activity: Topoisomerase II Inhibition
This compound's primary therapeutic effect stems from its ability to intercalate into DNA and disrupt the function of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cells. The following section details a representative experimental protocol to assess this on-target activity.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
ATP solution
-
This compound (or Mitoxantrone) stock solution
-
Sterile, nuclease-free water
-
DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x Topoisomerase II Reaction Buffer, ATP, kDNA, and sterile water to the desired final volume.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add human Topoisomerase IIα to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS and Proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Add DNA loading dye to each sample and load onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Visualization: Run the gel at a constant voltage until adequate separation is achieved. Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The inhibition of decatenation by this compound will be observed as a decrease in the amount of decatenated DNA compared to the control.[1][2][3][4][5]
Off-Target Profile of this compound
Preclinical investigations have revealed that this compound's biological activity extends beyond topoisomerase II inhibition. The following sections delineate the key identified off-target effects.
Kinase Inhibition
Recent studies have identified Mitoxantrone, a close analog of this compound, as an inhibitor of several kinases, most notably Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[6] These kinases are crucial regulators of transcription and cell cycle progression.
Quantitative Data: Kinase Inhibition
| Kinase Target | IC50 (µM) | Reference |
| CDK7/Cyclin H | 0.675 | [6] |
| CDK9/Cyclin T1 | 5.15 | [6] |
| PIM1 Kinase | nanomolar range | [7] |
| ROS1 | 2.9987 (EC50) | [8] |
Signaling Pathway: CDK9 Inhibition and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 by this compound can therefore lead to widespread disruption of gene expression.[9]
Cardiotoxicity
A significant and dose-limiting off-target effect of this compound is cardiotoxicity.[10][11] Preclinical studies in animal models have demonstrated that this toxicity is linked to inflammation and the activation of specific signaling pathways within cardiac tissue.
Quantitative Data: Preclinical Cardiotoxicity in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat | Not Specified | Evaluation of cardiac toxicity biomarkers.[12] | |
| Rat | Not Specified | Potentiation of doxorubicin-induced cardiotoxicity.[13] | |
| Rat | Not Specified | Model of chronic cardiotoxicity with doxorubicin.[14] |
Signaling Pathway: NF-κB in this compound-Induced Cardiotoxicity
Preclinical evidence suggests that this compound-induced cardiotoxicity involves the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] This pathway plays a central role in the inflammatory response, and its activation in cardiomyocytes can lead to apoptosis and cardiac dysfunction.[16][17]
Immunomodulation
This compound exhibits immunomodulatory effects, which contribute to its therapeutic utility in diseases like multiple sclerosis but also represent an off-target activity. It has been shown to suppress the proliferation of T cells, B cells, and macrophages.[18]
Experimental Protocol: Preclinical Immunotoxicity Assessment using Flow Cytometry
Flow cytometry is a powerful technique to assess the effects of a compound on different immune cell populations.
Materials:
-
Spleen or peripheral blood from preclinical models (e.g., mice, rats)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3 for T cells, B220 for B cells, F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from animals treated with this compound or a vehicle control.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a suitable buffer.
-
Cell Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell subsets in the this compound-treated group compared to the control group. A reduction in specific cell populations would indicate an immunotoxic/immunosuppressive effect.[19][20][21][22]
Methods for Off-Target Identification
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a drug to its target and off-targets in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[23][24][25][26][27]
Experimental Workflow: CETSA
Conclusion
The preclinical evaluation of this compound reveals a complex pharmacological profile characterized by both potent on-target activity against topoisomerase II and a range of significant off-target effects. The inhibition of key regulatory kinases such as CDK7 and CDK9, the induction of cardiotoxicity through inflammatory pathways, and the modulation of the immune system are critical considerations for the continued development and clinical application of this compound. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and mitigate the off-target liabilities of this compound and related compounds, ultimately aiming for safer and more effective therapeutic interventions. It is important to note that many of the preclinical findings are based on studies with Mitoxantrone, a closely related analog, and direct preclinical investigation of this compound is warranted to confirm these off-target activities.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profoldin.com [profoldin.com]
- 5. topogen.com [topogen.com]
- 6. Identification of mitoxantrone as a potent inhibitor of CDK7/Cyclin H via structure-based virtual screening and In-Vitro validation by ADP-Glo kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new target for an old drug: identifying mitoxantrone as a nanomolar inhibitor of PIM1 kinase via kinome-wide selectivity modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of mitoxantrone as a new inhibitor of ROS1 fusion protein in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthoquinoxaline metabolite of mitoxantrone is less cardiotoxic than the parent compound and it can be a more cardiosafe drug in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential cardiotoxicity with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of the cardiotoxicity of taxane-anthracycline combinations using the model of isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation as a Possible Trigger for Mitoxantrone-Induced Cardiotoxicity: An In Vivo Study in Adult and Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kappaB as an integrator of diverse signaling pathways: the heart of myocardial signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Activation is Cell Type-Specific in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Flow cytometry-based assessment of mitoxantrone efflux from leukemic blasts varies with response to induction chemotherapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mitoxantrone Versus Liposomal Daunorubicin in Induction of Pediatric AML With Risk Stratification Based on Flow Cytometry Measurement of Residual Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 26. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Teloxantrone In-Vivo Rodent Studies
Disclaimer: Teloxantrone (also known as CI-937 or DUP 937) is a compound for which detailed in-vivo rodent protocols, including specific formulation vehicles and quantitative toxicity data, are not widely available in public literature. The following protocols are based on general best practices for rodent drug administration and the known characteristics of this compound and related anthrapyrazole compounds. Researchers must perform initial dose-finding studies, vehicle suitability tests, and solubility checks as part of their experimental design.
Introduction
This compound is a potent, second-generation anthrapyrazole, a class of synthetic anticancer agents developed to improve upon the efficacy and toxicity profiles of anthracyclines.[1][2] Like related compounds, its primary mechanism of action involves the inhibition of DNA topoisomerase II and intercalation into DNA, which disrupts DNA replication and repair, leading to cell death.[3] It has been evaluated in clinical trials for various cancers.[1] The dose-limiting toxicity observed in animal studies and human trials is myelosuppression.[2]
These application notes provide a generalized framework for the preparation and administration of this compound for researchers conducting preclinical in-vivo studies in rodent models.
Mechanism of Action & Signaling Pathway
This compound exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: The planar structure of the anthrapyrazole molecule inserts itself between the base pairs of the DNA double helix. This physical binding distorts the DNA structure, interfering with the processes of transcription and replication.[3]
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound stabilizes the "cleavable complex," a state where the enzyme is covalently bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks and ultimately triggering apoptotic cell death.[1][2]
The cytotoxic profiles of this compound and other anthrapyrazoles are closely related to that of Mitoxantrone, indicating a similar mechanism of action at the cellular level.[1]
Caption: Mechanism of Action of this compound.
Quantitative Data for Rodent Studies
Specific pharmacokinetic and toxicological data for this compound in rodents is limited in publicly accessible literature. The tables below are structured for data entry, but researchers must determine these values experimentally.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Citation |
|---|---|---|---|
| Half-life (t½) | Data not available | Data not available | |
| Clearance (CL) | Data not available | Data not available | |
| Volume of Distribution (Vd) | Data not available | Data not available |
| Bioavailability (F%) | Data not available | Data not available | |
Table 2: Acute Toxicity of this compound in Rodents
| Parameter | Value (Mouse) | Value (Rat) | Notes | Citation |
|---|---|---|---|---|
| LD₅₀ | Data not available | Data not available | ||
| MTD (Single Dose) | Data not available | Data not available | Must be determined experimentally. |
| Dose-Limiting Toxicity | Myelosuppression (Leukopenia) | Myelosuppression (Leukopenia) | Primary toxicity observed in animal studies. |[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In-Vivo Administration
Objective: To prepare a this compound solution or suspension suitable for parenteral administration in rodents.
Note: The solubility of this compound hydrochloride in standard aqueous vehicles like saline may be poor. A co-solvent system is often required for similar compounds. The stability and solubility of the final formulation must be confirmed before use.
Materials:
-
This compound Hydrochloride (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, polypropylene conical tubes (1.5 mL, 15 mL, 50 mL)
-
Micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (if final solution is clear and viscosity permits)
Procedure (Co-Solvent Method):
-
Calculate Required Mass: Determine the total mass of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the injection volume. Account for a small overage (~10-20%) to compensate for transfer losses.
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a minimal amount of 100% DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO to create a 100 mg/mL stock.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be tested for compound stability.
-
-
Dilution to Final Concentration:
-
Slowly add the sterile saline or PBS to the DMSO stock solution while vortexing. Add the aqueous vehicle dropwise to prevent precipitation of the compound.
-
Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to avoid vehicle-induced toxicity. For example, to achieve a final dosing solution of 1 mg/mL with 10% DMSO, dilute 10 µL of the 100 mg/mL DMSO stock with 990 µL of saline.
-
-
Final Formulation Check:
-
Observe the final solution. If it is a clear solution, it can be sterile-filtered using a 0.22 µm syringe filter.
-
If the compound precipitates, a different co-solvent (e.g., PEG400, Tween 80) or a suspension formulation may be necessary. Suspensions should be homogenous and administered immediately after mixing.
-
-
Storage: Prepare the dosing solution fresh on the day of the experiment. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed.
Protocol 2: Administration of this compound to Rodents
Objective: To administer the prepared this compound formulation to mice or rats via a specified parenteral route. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound dosing solution
-
Appropriate animal restraint device
-
Sterile syringes (e.g., 1 mL tuberculin syringes)
-
Sterile needles (see Table 3 for recommended sizes)
-
70% Ethanol wipes
-
Warming lamp or pad (for intravenous injections)
Table 3: Recommended Injection Volumes and Needle Sizes for Rodents
| Route | Species | Max Volume (mL/kg) | Needle Gauge | Citation |
|---|---|---|---|---|
| Intravenous (IV) | Mouse | 5 | 26-28G | [3] |
| Rat | 5 | 25-27G | [3] | |
| Intraperitoneal (IP) | Mouse | 10 | 25-27G | [4] |
| Rat | 10 | 23-25G | [4] | |
| Subcutaneous (SC) | Mouse | 5 | 25G | [3] |
| | Rat | 5 | 25G |[3] |
Procedure A: Intravenous (IV) Injection via Lateral Tail Vein
-
Animal Preparation: Place the rodent in a suitable restraint device, allowing access to the tail. To increase vasodilation and improve vein visibility, warm the tail using a heating lamp or by immersing it in warm water (~40-45°C) for a few seconds.[3]
-
Site Preparation: Gently wipe the tail with a 70% ethanol wipe.
-
Injection:
-
Load the syringe with the correct volume of this compound solution, ensuring no air bubbles are present.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[3]
-
A successful cannulation may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure, and attempt again at a more proximal site (maximum of three attempts per vein).[3]
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Procedure B: Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the mouse or rat, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Site Identification: The injection should be administered into the lower right or left abdominal quadrant to avoid the cecum (on the right side in mice) and the urinary bladder in the midline.[4]
-
Injection:
-
Insert the needle at a 30-40° angle.[4]
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered the bladder, intestines, or a blood vessel.
-
If no fluid or blood is aspirated, inject the solution smoothly.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for signs of distress. Alternate injection sides if repeated dosing is required.[5]
Experimental Workflow Visualization
Caption: General workflow for this compound in-vivo rodent studies.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen [pubmed.ncbi.nlm.nih.gov]
- 2. US20230226185A1 - Methods and compositions for inducing ferroptosis in vivo - Google Patents [patents.google.com]
- 3. ntnu.edu [ntnu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. az.research.umich.edu [az.research.umich.edu]
Dissolving Teloxantrone for Aqueous Solutions: Application Notes and Protocols
Note: The term "Teloxantrone" did not yield specific results in the conducted research. The information provided below pertains to Mitoxantrone, a structurally and functionally related anthracenedione, which is presumed to be the compound of interest. Researchers should verify the specific properties of this compound if it is a distinct chemical entity.
Introduction
Mitoxantrone is an anthracenedione-derived antineoplastic agent used in the treatment of various cancers and multiple sclerosis.[1][2] Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair.[3][4][5] Proper dissolution and preparation of aqueous solutions are critical for its use in research and clinical settings to ensure accurate dosage and maintain its therapeutic efficacy. This document provides detailed application notes and protocols for the dissolution of Mitoxantrone in aqueous solutions.
Physicochemical Properties and Solubility
Mitoxantrone hydrochloride, the common salt form, is a blue-black solid.[6] Its solubility is a key factor in the preparation of aqueous stocks for experimental use.
Table 1: Solubility of Mitoxantrone Hydrochloride [4][6]
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Slightly soluble |
| Acetonitrile | Practically insoluble |
| Chloroform | Practically insoluble |
| Acetone | Practically insoluble |
Recommended Protocol for Preparation of Aqueous Stock Solutions
This protocol outlines a general procedure for dissolving Mitoxantrone hydrochloride to prepare a stock solution. Adjustments may be necessary based on the specific requirements of the experiment.
Materials
-
Mitoxantrone hydrochloride powder
-
Sterile, deionized water
-
0.9% Sodium Chloride solution (optional)
-
pH meter
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the general workflow for preparing an aqueous solution of Mitoxantrone.
Caption: Workflow for preparing Mitoxantrone aqueous solutions.
Step-by-Step Protocol
-
Weighing: Accurately weigh the desired amount of Mitoxantrone hydrochloride powder in a sterile conical tube or vial.
-
Reconstitution: Add the appropriate volume of sterile water or 0.9% sodium chloride to the tube. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent for every 1 mg of powder.
-
pH Adjustment: Mitoxantrone solutions exhibit maximum stability in a pH range of 2-4.5.[4][6] If necessary, adjust the pH of the solution using dilute HCl or NaOH. Monitor the pH using a calibrated pH meter. Note that the stability of Mitoxantrone hydrochloride decreases at a pH of 7.4.[4][6]
-
Facilitating Dissolution:
-
Vortexing: Gently vortex the solution for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.
-
Warming: Gentle warming to 37°C can also aid in dissolution.
-
-
Sterile Filtration: Once the Mitoxantrone is completely dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Mitoxantrone hydrochloride solutions (0.2 mg/mL in 0.9% sodium chloride) have been reported to be stable for 28 days at 4°C and 20°C.[6]
Stability of Mitoxantrone Aqueous Solutions
The stability of Mitoxantrone solutions is influenced by pH, temperature, and light exposure.
Table 2: Stability of Mitoxantrone Hydrochloride Solutions
| Concentration & Solvent | Storage Conditions | Stability |
| 0.2 mg/mL in sterile water for injection | 4°C & 37°C | Stable for 14 days in PVC reservoirs |
| 0.2 mg/mL in 0.9% sodium chloride | 4°C & 20°C | Stable for 28 days in polypropylene syringes |
| 2 mg/mL in glass vials | 4°C & 23°C | Stable for 42 days |
Data sourced from PubChem.[6]
Mitoxantrone hydrochloride is not photolabile, and exposure to direct sunlight for a month showed no change in potency.[6]
Mechanism of Action Signaling Pathway
Mitoxantrone exerts its cytotoxic effects primarily through its interaction with DNA and the enzyme topoisomerase II. The following diagram illustrates the key steps in its mechanism of action.
Caption: Simplified signaling pathway of Mitoxantrone's mechanism of action.
In addition to its effects on DNA, Mitoxantrone also suppresses the proliferation of T cells, B cells, and macrophages, and decreases the secretion of proinflammatory cytokines.[1][2] This immunomodulatory activity contributes to its efficacy in treating multiple sclerosis.
References
- 1. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of mitoxantrone | Semantic Scholar [semanticscholar.org]
- 3. Losoxantrone | C22H27N5O4 | CID 72116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitoxantrone Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teloxantrone in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Teloxantrone, a compound structurally related to the well-characterized anthracenedione, Mitoxantrone, is a potent antineoplastic agent. For the purpose of these application notes, and due to the extensive availability of data for Mitoxantrone, we will use Mitoxantrone as a representative compound. The protocols and data presented herein are directly applicable to high-throughput screening (HTS) campaigns aimed at identifying and characterizing cytotoxic agents or specific inhibitors of DNA topoisomerase II.
The primary mechanism of action for this class of compounds is the inhibition of topoisomerase II, an essential enzyme that alters DNA topology and is critical for DNA replication and transcription.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cells.[1] Additionally, studies on Mitoxantrone have revealed its ability to inhibit RhoGTPases, suggesting potential applications in screening for inhibitors of cell migration and cytoskeletal dynamics.[3][4]
These application notes provide detailed protocols for two common HTS assays: a general cytotoxicity screen and a target-specific topoisomerase II inhibition assay. The presented data and workflows are intended to guide researchers in the design and execution of robust HTS campaigns for the discovery and development of novel therapeutic agents.
Data Presentation
Table 1: Cytotoxic Activity of Mitoxantrone in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mitoxantrone in a range of human cancer cell lines, demonstrating its potent cytotoxic effects. This data is crucial for selecting appropriate cell models and concentration ranges for HTS assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| MDA-MB-231 | Breast Carcinoma | 18 | Not Specified |
| MCF-7 | Breast Carcinoma | 196 | Not Specified |
| L1210 | Murine Leukemia | 5 | Not Specified |
| L1210 (Doxorubicin-resistant) | Murine Leukemia | 39 | MTT Assay |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1 | Cytotoxicity Assay |
| HL-60 | Acute Myeloid Leukemia | Varies | Alamar Blue Assay |
| THP-1 | Acute Monocytic Leukemia | Varies | Alamar Blue Assay |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number. The data presented here is for comparative purposes.[5][6][7]
Table 2: Key Parameters for HTS Assay Quality Control
The quality and reliability of HTS data are paramount. The Z'-factor is a statistical parameter used to evaluate the robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[1][8][9][10]
| Parameter | Formula | Acceptance Criteria | Description |
| Z'-factor | 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ] | Z' > 0.5 | A measure of the separation between the positive and negative controls in an assay. |
| Signal-to-Background (S/B) | Meanpos / Meanneg | S/B > 10 | The ratio of the signal from the positive control to the signal from the negative control. |
| Signal-to-Noise (S/N) | |Meanpos - Meanneg| / sqrt(SDpos2 + SDneg2) | S/N > 10 | A measure of the difference between the positive and negative controls relative to the variability of the measurements. |
SDpos and SDneg represent the standard deviation of the positive and negative controls, respectively. Meanpos and Meanneg represent the mean of the positive and negative controls, respectively.
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Assay Using a Resazurin-Based Reagent
Principle: This assay measures cell viability by quantifying the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. This protocol is designed for 384-well microplates, a common format for HTS.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (or Mitoxantrone as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of assay.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plate.
-
Include negative controls (vehicle, e.g., DMSO in medium) and positive controls (a known cytotoxic agent, e.g., a high concentration of Mitoxantrone or staurosporine).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the resazurin-based reagent to room temperature.
-
Add 5 µL of the reagent to each well of the assay plate.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to achieve a good signal-to-background ratio without reaching signal saturation.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100 (Where "blank" corresponds to wells with medium and reagent but no cells).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve.
-
Calculate the Z'-factor for each assay plate to assess its quality.
Protocol 2: High-Throughput Topoisomerase II Inhibition Assay (Fluorescence Anisotropy-Based)
Principle: This biochemical assay measures the ability of a compound to inhibit the activity of human topoisomerase IIα (Top2α). The assay is based on the change in fluorescence anisotropy of a fluorophore-labeled DNA substrate upon interaction with the enzyme and the subsequent stabilization of the enzyme-DNA complex by an inhibitor.[11] A higher anisotropy value indicates inhibition of the enzyme's activity.
Materials:
-
Recombinant human topoisomerase IIα
-
Fluorophore-labeled oligonucleotide duplex (e.g., Alexa Fluor 488-labeled 29 bp DNA)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 5 mM MgCl2, 50 mM NaCl, 0.1 mM EDTA, 0.5 mM ATP)
-
This compound (or Etoposide/Mitoxantrone as a positive control)
-
DMSO
-
Dissociating agent (e.g., NaClO4)
-
384-well low-volume, black, non-binding surface microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence polarization/anisotropy detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Top2α in assay buffer.
-
Prepare a working solution of the fluorescently labeled DNA substrate in assay buffer.
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
-
Assay Assembly:
-
Using an automated liquid handler, add the following to each well of the 384-well plate in a final volume of, for example, 10 µL:
-
Assay buffer
-
Test compound (at various concentrations) or DMSO (for controls)
-
Top2α enzyme (for all wells except the "no enzyme" control)
-
Fluorescently labeled DNA substrate
-
-
Include the following controls on each plate:
-
Negative Control (No Inhibition): Enzyme + DNA substrate + DMSO
-
Positive Control (Maximal Inhibition): Enzyme + DNA substrate + a known Top2α inhibitor (e.g., Etoposide)
-
No Enzyme Control: DNA substrate + DMSO (to determine the baseline anisotropy of free DNA)
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow for the enzymatic reaction and inhibitor binding.
-
-
Signal Development and Readout:
-
Add the dissociating agent (e.g., NaClO4 to a final concentration of 100-250 mM) to all wells. This step is crucial to dissociate non-stabilized enzyme-DNA complexes, thereby increasing the assay window.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence anisotropy using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each well using the following formula: % Inhibition = [(Anisotropy_sample - Anisotropy_neg_ctrl) / (Anisotropy_pos_ctrl - Anisotropy_neg_ctrl)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve.
-
Calculate the Z'-factor for each assay plate to validate its quality.
Mandatory Visualization
Caption: High-Throughput Screening (HTS) experimental workflow for cytotoxicity assays.
Caption: Signaling pathway of this compound-induced apoptosis via Topoisomerase II inhibition.
References
- 1. assay.dev [assay.dev]
- 2. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small-molecule screening strategy identifies mitoxantrone as a RhoGTPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform | PLOS One [journals.plos.org]
Application Note: Flow Cytometry Analysis of Apoptosis Following Teloxantrone Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teloxantrone is a promising antineoplastic agent that, like its analogue Mitoxantrone, is believed to function as a topoisomerase II inhibitor.[1][2][3] These agents intercalate into DNA and disrupt the action of topoisomerase II, an enzyme critical for resolving DNA supercoiling during replication and transcription.[1][2] This disruption leads to the accumulation of DNA double-strand breaks, which subsequently triggers programmed cell death, or apoptosis.[1][2] Understanding the induction and progression of apoptosis is crucial for evaluating the efficacy of chemotherapeutic agents like this compound.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[4][5] By utilizing fluorescent probes that detect key apoptotic events, researchers can dissect the mechanism of drug action and determine the dose-dependent and time-course effects of this compound on cancer cells. This application note provides detailed protocols for assessing this compound-induced apoptosis using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for detecting membrane alterations and Caspase-3/7 activation assays for monitoring key executioner caspases.
Note: While this application note focuses on this compound, specific quantitative data from this compound studies is limited in the public domain. Therefore, the principles, protocols, and expected results are largely based on the well-documented effects of the structurally and functionally similar topoisomerase II inhibitor, Mitoxantrone. The provided quantitative data tables are illustrative examples based on these expected effects.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments designed to assess apoptosis in a cancer cell line (e.g., Jurkat) treated with varying concentrations of this compound for 48 hours.
Table 1: Dose-Dependent Effect of this compound on Apoptosis as Determined by Annexin V/PI Staining
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 0.5 | 62.1 ± 4.2 | 25.4 ± 2.8 | 12.5 ± 1.7 |
| 1.0 | 35.8 ± 5.1 | 42.7 ± 3.9 | 21.5 ± 2.4 |
| 5.0 | 10.3 ± 2.8 | 35.1 ± 4.5 | 54.6 ± 5.1 |
Table 2: Dose-Dependent Activation of Caspase-3/7 in Response to this compound Exposure
| This compound Concentration (µM) | Percentage of Caspase-3/7 Positive Cells (%) |
| 0 (Control) | 3.1 ± 0.7 |
| 0.1 | 15.4 ± 2.2 |
| 0.5 | 48.9 ± 5.6 |
| 1.0 | 75.2 ± 6.8 |
| 5.0 | 88.6 ± 4.3 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation. For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Protocol 2: Caspase-3/7 Activation Assay
This protocol detects the activation of executioner caspases 3 and 7, a key event in the apoptotic cascade.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Caspase-3/7 detection reagent (e.g., a cell-permeable substrate that fluoresces upon cleavage by active caspase-3/7)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Staining: Add the prepared caspase-3/7 reagent directly to the cell culture wells. Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
Cell Harvesting: Harvest suspension or adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Analysis: Analyze the samples on a flow cytometer, detecting the fluorescence of the cleaved substrate.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note and Protocol: Ex-vivo Biodistribution of Teloxantrone
Abstract
This document provides a detailed protocol for conducting an ex-vivo biodistribution study of Teloxantrone (BBR 2778), a novel aza-anthracenedione anti-cancer agent. The protocol is intended for researchers, scientists, and drug development professionals. It outlines the experimental workflow, from animal handling and drug administration to tissue processing, drug extraction, and quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, this note includes a summary of this compound's proposed mechanism of action and presents the data in a clear, tabular format for easy interpretation.
Introduction to this compound
This compound is a promising chemotherapeutic agent belonging to the aza-anthracenedione class of compounds. Structurally related to Mitoxantrone, this compound is designed to overcome some of the limitations of existing anthracyclines and anthracenediones, such as cardiotoxicity and drug resistance. Its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes leads to double-strand breaks and ultimately induces apoptosis in rapidly dividing cancer cells. Understanding the biodistribution of this compound is critical for evaluating its efficacy, off-target toxicity, and overall pharmacokinetic profile.
Proposed Mechanism of Action of this compound
The cytotoxic effects of this compound are primarily attributed to its interaction with DNA and topoisomerase II. The planar aromatic rings of the molecule intercalate between the base pairs of the DNA double helix. This binding distorts the DNA structure and stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. The accumulation of these cleaved complexes results in permanent DNA damage and triggers the apoptotic cascade.
Caption: Proposed signaling pathway of this compound in a cancer cell.
Ex-vivo Biodistribution Experimental Workflow
The following diagram outlines the key steps involved in the ex-vivo biodistribution study of this compound.
Caption: Experimental workflow for the ex-vivo biodistribution study.
Detailed Experimental Protocol
This protocol is designed for a study in a tumor-bearing mouse model. All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
Animals: Immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Cells: Appropriate human cancer cell line for xenograft model.
-
This compound: Analytical grade.
-
Vehicle: Sterile saline or other appropriate vehicle for this compound formulation.
-
Anesthetics: Isoflurane or other approved anesthetic.
-
Euthanasia Agent: CO2, cervical dislocation setup.
-
Instruments:
-
Analytical balance
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge (refrigerated)
-
HPLC or LC-MS/MS system
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heparin
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
Organic solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate), HPLC grade
-
Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Internal standard (IS) for analytical quantification
-
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign mice to different groups, with each group corresponding to a specific time point for tissue collection (n=3-5 mice per group).
-
This compound Administration:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration.
-
Administer a single dose of this compound to each mouse via the desired route (e.g., intravenous tail vein injection). The dose will depend on previous toxicity and efficacy studies.
-
-
Euthanasia: At each predetermined time point (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice from the corresponding group.
-
Blood Collection: Immediately after euthanasia, collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfusion (Optional but Recommended): Perfuse the circulatory system with cold PBS containing heparin to remove blood from the organs, which could interfere with the analysis.
-
Organ Harvesting: Carefully dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, brain).
-
Tissue Processing:
-
Gently blot the tissues with filter paper to remove excess fluid.
-
Weigh each tissue sample and record the weight.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until homogenization.
-
-
Add a known volume of ice-cold homogenization buffer to the pre-weighed tissue sample (e.g., 3-5 volumes of buffer to tissue weight).
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout the process.
This protocol describes a protein precipitation followed by liquid-liquid extraction.
-
Protein Precipitation:
-
To a known volume of tissue homogenate (e.g., 100 µL), add 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the organic phase.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC/LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and the internal standard into blank tissue homogenates.
-
Process the standards and QCs in the same manner as the study samples.
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.
-
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Normalize the concentration to the weight of the tissue sample. The results are typically expressed as nanograms of drug per gram of tissue (ng/g).
Data Presentation
The biodistribution data should be summarized in a table for clear comparison across different tissues and time points.
Table 1: Illustrative Biodistribution of this compound in Tumor-Bearing Mice (ng/g tissue)
| Tissue | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection | 48 Hours Post-Injection |
| Blood | 1500 ± 210 | 850 ± 120 | 200 ± 30 | 50 ± 10 |
| Tumor | 2500 ± 350 | 3200 ± 450 | 2800 ± 400 | 1500 ± 220 |
| Liver | 12000 ± 1500 | 9500 ± 1100 | 4500 ± 600 | 1800 ± 250 |
| Kidneys | 8000 ± 950 | 6200 ± 780 | 2500 ± 320 | 900 ± 130 |
| Spleen | 4500 ± 550 | 3800 ± 480 | 1500 ± 200 | 600 ± 90 |
| Lungs | 3500 ± 420 | 2500 ± 310 | 900 ± 120 | 350 ± 50 |
| Heart | 1800 ± 250 | 1200 ± 180 | 400 ± 60 | 150 ± 25 |
| Brain | 50 ± 15 | 30 ± 10 | < LLOQ | < LLOQ |
Data are presented as mean ± standard deviation (n=3). LLOQ = Lower Limit of Quantification. This data is for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for the ex-vivo biodistribution analysis of this compound. The successful implementation of this protocol will yield valuable data on the tissue distribution, accumulation, and clearance of this novel anti-cancer agent. This information is crucial for the preclinical development of this compound and for designing future efficacy and toxicology studies. The use of a robust analytical method, such as LC-MS/MS, is essential for achieving the required sensitivity and specificity for accurate quantification in complex biological matrices.
Application Notes and Protocols: Teloxantrone Liposomal Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of Teloxantrone-loaded liposomes for targeted drug delivery in cancer therapy. The protocols outlined below are intended to serve as a guide for the development and preclinical assessment of liposomal this compound.
Introduction to this compound and Liposomal Drug Delivery
This compound is a potent anticancer agent that functions as a topoisomerase II inhibitor and DNA intercalator, leading to DNA strand breaks and apoptosis in cancer cells.[1][2][3] It also exhibits immunomodulatory effects.[2] Despite its therapeutic potential, its clinical application can be limited by side effects and non-specific toxicity.[4]
Liposomal drug delivery systems offer a promising approach to enhance the therapeutic index of this compound.[5] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][7] This encapsulation can improve drug solubility, protect the drug from premature degradation, prolong circulation time, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[5][7] Surface modification of liposomes, such as with polyethylene glycol (PEG), can further extend circulation half-life by reducing clearance by the reticuloendothelial system.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data for a liposomal formulation of a Mitoxantrone-amino acid conjugate, which serves as a relevant example for a this compound liposomal formulation.
Table 1: Physicochemical Characterization of Liposomal Mitoxantrone-Amino Acid Conjugate [8]
| Parameter | Conventional DSPC Liposome | DSPC/EPG Liposome | Gradient DSPC Liposome |
| Particle Size (nm) | 135.6 ± 3.4 | 145.2 ± 2.8 | 155.9 ± 4.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.11 ± 0.02 |
| Zeta Potential (mV) | -25.3 ± 1.8 | -35.8 ± 2.1 | -28.4 ± 1.5 |
| Encapsulation Efficiency (%) | ~20 | >70 | >70 |
| Drug-to-Lipid Ratio (D/L) | N/A | ~0.056 (at 0.5 mg/mL loading) | ~0.074 (at 0.5 mg/mL loading) |
Table 2: Pharmacokinetic Parameters of Liposomal Mitoxantrone [9]
| Formulation | t1/2 (h) | AUC (μg*h/mL) | Cmax (μg/mL) |
| Free Mitoxantrone | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Mitoxantrone Liposomes | 31.4 ± 5.2 | 807.1 ± 98.5 | 20.2 ± 3.1 |
| LHRH-Mitoxantrone Liposomes | 24.2 ± 4.7 | 720.8 ± 85.3 | 20.2 ± 2.9 |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and effective technique for encapsulating drugs within lipid vesicles.[7][8]
Materials:
-
This compound dihydrochloride
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of the lipids can be optimized, for example, 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to form a thin lipid film on the inner surface of the flask.
-
Continue to evaporate the solvent under reduced pressure until a dry, thin film is formed. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by adding the solution to the flask and gently rotating it. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
After the lipid film is fully hydrated and the liposomes have formed, the suspension can be sonicated in a bath sonicator for 1-2 minutes to reduce the size of the multilamellar vesicles.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) using a lipid extruder.
-
To remove unencapsulated this compound, the liposomal suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Store the final this compound-loaded liposome formulation at 4°C.
Characterization of this compound-Loaded Liposomes
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential [8]
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposomal formulation with deionized water or PBS to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurements in triplicate at 25°C.
-
3.2.2. Encapsulation Efficiency [8]
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the liposome-encapsulated this compound from the unencapsulated drug using a method like dialysis, ultracentrifugation, or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.
-
Quantify the amount of this compound in the disrupted liposome fraction and the initial formulation using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of free this compound and liposomal this compound on cancer cell lines.[6][10]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free this compound solution
-
This compound-loaded liposome suspension
-
Empty liposomes (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of free this compound, liposomal this compound, and empty liposomes in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug formulations at various concentrations. Include untreated cells as a negative control and cells treated with a vehicle (e.g., PBS) as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability percentage for each concentration relative to the untreated control cells.
-
Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for both free and liposomal this compound.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo antitumor efficacy of liposomal this compound in a subcutaneous xenograft mouse model.[5][11]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice or SCID mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Free this compound solution (for injection)
-
This compound-loaded liposome suspension (for injection)
-
Vehicle control (e.g., saline or PBS)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, free this compound, liposomal this compound).
-
Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., twice a week for three weeks).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.
Visualization of Mechanisms and Workflows
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of action of this compound in a cancer cell.
Caption: this compound's influence on key cancer signaling pathways.
Experimental Workflow
The following diagram outlines the experimental workflow for the development and evaluation of a this compound liposomal formulation.
Caption: Workflow for this compound liposome development and testing.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Effects of the mitoxantrone thermosensitive liposome nanodelivery system on prostate cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics, distribution and anti-tumor efficacy of liposomal mitoxantrone modified with a luteinizing hormone-releasing hormone receptor-specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teloxantrone in Patient-Derived Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Teloxantrone in patient-derived neuron cultures. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal models of disease.
Introduction
This compound is a potent anthracenedione derivative and a topoisomerase II inhibitor. While its sibling compound, Mitoxantrone, is known for its cytotoxic and immunosuppressive properties, the specific application of this compound in the context of patient-derived neuron cultures is an emerging area of research.[1][2][3][4][5] Patient-derived neurons, often generated from induced pluripotent stem cells (iPSCs), offer a powerful in vitro platform for disease modeling, drug screening, and personalized medicine.[6][7][8] This document outlines the mechanism of action of related compounds, and provides detailed protocols for the preparation and application of this compound to these advanced cellular models.
Mechanism of Action
This compound, like Mitoxantrone, is understood to exert its primary effect through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[3] This leads to DNA strand breaks and subsequent apoptosis, particularly in rapidly dividing cells.[3][5] In the context of the central nervous system, where Mitoxantrone is used to treat certain forms of multiple sclerosis, its mechanism is thought to involve the suppression of immune cells such as T cells, B cells, and macrophages, thereby reducing inflammation and myelin degradation.[1][2][5]
When applied to post-mitotic neuron cultures, the effects of this compound may be multifaceted and dose-dependent. At higher concentrations, cytotoxicity is a likely outcome. However, at lower, sub-lethal concentrations, this compound may modulate various cellular signaling pathways. While direct evidence for this compound is limited, studies on other topoisomerase II inhibitors and neurotoxic agents suggest potential impacts on pathways related to DNA damage response, oxidative stress, and mitochondrial function. Further research is required to elucidate the precise neuronal signaling pathways modulated by this compound.
Key Experimental Protocols
I. Generation and Maintenance of Patient-Derived Neuron Cultures
This protocol provides a general framework for generating and maintaining neuron cultures from patient-derived iPSCs. Specific differentiation protocols may vary based on the desired neuronal subtype.
Materials:
-
Patient-derived iPSCs
-
Neuronal induction and maturation media (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and relevant growth factors)[9]
-
Culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Coating reagents (e.g., Poly-D-Lysine, Matrigel)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Protocol:
-
Plate Coating: Coat culture plates with an appropriate substrate such as Poly-D-Lysine followed by Matrigel to promote neuronal attachment and growth.
-
iPSC Seeding: Seed patient-derived iPSCs onto the coated plates at a suitable density for neuronal differentiation.
-
Neuronal Induction: Initiate neuronal differentiation by replacing the iPSC medium with a specialized neuronal induction medium. This process typically involves dual SMAD inhibition.
-
Neuronal Maturation: After the induction phase, transition the cells to a neuronal maturation medium containing neurotrophic factors such as BDNF and GDNF to promote the development of mature neuronal characteristics.[10]
-
Culture Maintenance: Maintain the neuron cultures in a 37°C, 5% CO2 incubator. Perform partial media changes every 2-3 days to ensure a consistent supply of nutrients.[11]
II. Preparation and Application of this compound
This protocol details the preparation of this compound solutions and their application to established neuron cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Neuronal culture medium for working solutions
-
Established patient-derived neuron cultures
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve a range of concentrations for dose-response studies.
-
Treatment of Neuron Cultures:
-
Carefully remove a portion of the existing culture medium from each well containing the established neuron cultures.
-
Add the prepared this compound working solutions to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
-
Incubation: Return the treated plates to the incubator and incubate for the desired treatment duration. The duration can range from a few hours to several days depending on the experimental endpoint.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound in patient-derived neuron cultures.
Table 1: Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± X.X |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Average Neurite Length (µm) | Standard Deviation | Number of Branches | Standard Deviation |
| Vehicle Control | ||||
| This compound (X µM) |
Table 3: Modulation of Gene Expression by this compound
| Gene of Interest | Fold Change (vs. Vehicle) | p-value |
| TOP2A | ||
| BAX | ||
| BCL2 | ||
| BDNF |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for the application of this compound to patient-derived neuron cultures.
Caption: Hypothetical signaling pathway of this compound-induced neuronal apoptosis.
References
- 1. Mechanism of action of mitoxantrone | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mitoxantrone and cytotoxic drugs' mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug discovery using neurons derived from patients: Studying Human Disease Using Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurons Derived From Patient-Specific Induced Pluripotent Stem Cells: a Promising Strategy Towards Developing Novel Pharmacotherapies for Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 10. Generation of three-dimensional human neuronal cultures: application to modeling CNS viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Teloxantrone Solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Teloxantrone in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in PBS.
Q1: My this compound is not dissolving in PBS at my desired concentration. What should I do?
A1: this compound is known to have poor aqueous solubility. Here are several strategies to improve its dissolution in PBS, starting with the most common approaches.
-
Use of a Co-solvent (Recommended First Step): Many researchers successfully dissolve compounds similar to this compound by first creating a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. For example, 10 mg/mL.
-
Once fully dissolved, serially dilute the stock solution into your PBS buffer to achieve the final desired concentration.
-
-
Important Consideration: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid affecting your biological system.
-
-
-
Strategy: Systematically test the solubility of this compound in buffers with a range of pH values around the physiological pH of PBS (7.4). You can prepare a series of phosphate buffers with pH values from 6.0 to 8.0.
-
Experimental Approach:
-
Prepare small volumes of phosphate buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add the same amount of this compound powder to each buffer to your target concentration.
-
Agitate (vortex or sonicate) for a consistent amount of time.
-
Visually inspect for dissolution and measure the concentration of the dissolved compound if necessary (e.g., by UV-Vis spectrophotometry after filtering out undissolved particles).
-
-
-
Salt Form: The salt form of a compound can have significantly different solubility properties compared to the free base.[1] If you are not using a salt form of this compound (e.g., this compound hydrochloride), consider obtaining one, as it is likely to have improved aqueous solubility.
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Method: If you have the appropriate equipment, micronization or sonication of a this compound suspension in PBS can help to break down larger particles and improve dissolution.
-
Q2: I managed to dissolve this compound in PBS, but it precipitated out of solution over time or upon dilution. How can I prevent this?
A2: Precipitation upon standing or dilution is a common issue for poorly soluble compounds, often due to the compound's instability in an aqueous environment at neutral pH.
-
For Dilution-Related Precipitation: This often occurs when a concentrated stock in an organic solvent is diluted into PBS. To mitigate this, try to dilute the stock solution slowly while vortexing the PBS to ensure rapid and even dispersion.
-
For Time-Related Precipitation: The stability of similar compounds, like Mitoxantrone, is known to be poor at neutral pH, leading to aggregation or dimerization and subsequent precipitation.
-
Recommended Practice: Prepare fresh solutions of this compound in PBS immediately before each experiment.
-
Storage: If you must store the solution, keep it at 4°C and use it within a short period (e.g., within the same day). Visually inspect for any precipitation before use. For longer-term storage, it is best to store the concentrated stock solution in the organic solvent at -20°C or -80°C.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS using a Co-solvent
This protocol describes the recommended method for preparing a working solution of this compound in PBS.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of DMSO to achieve a high concentration (e.g., 100 µL of DMSO for a 10 mg/mL stock solution).
-
Vortex or sonicate until the this compound is completely dissolved. This is your stock solution.
-
-
Prepare the Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required.
-
Add the calculated volume of the stock solution to the required volume of PBS. Important: Add the stock solution to the PBS while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%).
-
-
Use Immediately: Use the freshly prepared this compound-PBS solution for your experiment without delay.
-
Quantitative Data Summary
As specific solubility data for this compound in PBS is not widely published, researchers are encouraged to determine this empirically. The following table can be used to log your experimental results when testing different conditions.
| Condition | This compound Concentration (µg/mL) | Visual Observation (Dissolved/Precipitated) | Notes |
| PBS (pH 7.4) alone | |||
| PBS with 0.1% DMSO | |||
| PBS with 0.5% DMSO | |||
| Phosphate Buffer (pH 6.5) | |||
| Phosphate Buffer (pH 8.0) |
Visualizations
Troubleshooting Workflow for this compound Solubility
A decision-making workflow for troubleshooting this compound solubility issues in PBS.
Frequently Asked Questions (FAQs)
Q: What is the maximum solubility of this compound in PBS?
A: The exact maximum solubility of this compound in PBS is not well-documented and can depend on factors like the specific batch of the compound, temperature, and the exact composition of the PBS. It is recommended to experimentally determine the solubility for your specific experimental conditions.
Q: Can I sonicate the this compound solution to help it dissolve?
A: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down particle aggregates and increasing the surface area exposed to the solvent. However, be mindful of potential heating of the sample during sonication and the chemical stability of this compound under these conditions. Use short bursts of sonication in an ice bath if concerned about degradation.
Q: Is it better to use water instead of PBS?
A: For some related compounds, solubility is higher in pure water than in buffered solutions like PBS. This is because the salts in PBS can sometimes decrease the solubility of certain organic molecules (a "salting-out" effect). However, for cell-based assays and many biological experiments, a buffered solution like PBS is necessary to maintain a stable pH. If your experiment can tolerate it, you could try dissolving this compound in sterile, deionized water first and then adding the necessary components to make it isotonic and buffered.
Q: Are there any alternative buffer systems I can try?
A: Yes, if you suspect a specific component of PBS is hindering solubility, you could try other physiologically relevant buffers such as HEPES or Tris-HCl. As with the pH adjustment strategy, the solubility of this compound may vary in different buffer systems. Always ensure the chosen buffer is compatible with your downstream application.
References
Teloxantrone stability issues in long-term storage
Disclaimer: Currently, there is a lack of extensive, publicly available long-term stability data specifically for Teloxantrone. The information provided in this technical support center is largely based on data from a closely related compound, Mitoxantrone, which is also an anthracenedione derivative and shares a similar mechanism of action. While this information can serve as a valuable reference point, it is crucial to note that this compound and Mitoxantrone are distinct molecules, and their stability profiles may differ. Researchers are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: Based on general guidelines for similar compounds, it is recommended to store this compound powder in a well-sealed container, protected from light, at controlled room temperature or refrigerated (2-8°C) for long-term storage. For precise conditions, always refer to the manufacturer's product data sheet.
Q2: How should I prepare and store this compound solutions?
A: this compound solutions should be prepared using appropriate sterile diluents. The stability of the solution is highly dependent on the solvent, concentration, pH, and storage temperature. For the related compound Mitoxantrone, solutions diluted in 0.9% sodium chloride have shown stability for extended periods when refrigerated.[1][2] It is recommended to prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
Q3: What are the primary factors that can affect the stability of this compound?
A: The main factors influencing the stability of anthracenedione derivatives like this compound include:
-
pH: Extreme pH values can lead to hydrolysis and degradation. Maximum stability for Mitoxantrone in aqueous solution has been observed at a pH of 4.01.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.
-
Solvent: The choice of solvent can significantly impact stability.
Q4: Are there any known degradation products of this compound?
A: Specific degradation products for this compound are not well-documented in publicly available literature. For Mitoxantrone, degradation can lead to the formation of mono and dicarboxylic acid derivatives.[3] It is plausible that this compound may undergo similar degradation pathways.
Q5: How can I detect degradation of my this compound sample?
A: Degradation can be monitored by a change in the physical appearance of the solution (e.g., color change, precipitation) or by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products and allow for quantification of the remaining active ingredient.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in this compound solution upon storage. | - The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.- pH of the solution may have shifted. | - Warm the solution gently to see if the precipitate redissolves. If so, consider storing at a higher temperature or using a lower concentration.- Check the pH of your solution and adjust if necessary, keeping in mind the optimal pH range for stability.- Prepare fresh solutions before each use. |
| Color of the this compound solution has changed. | - This is a strong indicator of chemical degradation.- Potential contamination. | - Discard the solution and prepare a fresh batch.- Review your storage conditions to ensure protection from light and incompatible materials.- Use a stability-indicating analytical method like HPLC to assess the purity of the solution. |
| Inconsistent experimental results using stored this compound solutions. | - Degradation of this compound leading to a lower effective concentration.- Adsorption of the compound to storage containers. | - Prepare and use fresh solutions for critical experiments.- Quantify the concentration of your stock solution using a validated analytical method before each experiment.- Consider using silanized glassware to minimize adsorption.[5] |
| Appearance of unexpected peaks in HPLC analysis. | - These are likely degradation products. | - This confirms the instability of your sample under the current storage conditions.- Optimize your storage conditions (e.g., lower temperature, protection from light, different solvent/pH).- Use a mass spectrometer (LC-MS) to identify the degradation products and understand the degradation pathway. |
Stability of Mitoxantrone (as a reference for this compound)
The following tables summarize the stability data for Mitoxantrone in various conditions. This data is provided as a reference and may not be directly applicable to this compound.
Table 1: Stability of Mitoxantrone Solutions in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Container | Duration | % Remaining | Reference |
| 0.1 mg/mL & 0.6 mg/mL | 2-8°C (light protected) | Polyolefin bags | 84 days | >90% | [2] |
| 0.1 mg/mL & 0.6 mg/mL | 20-25°C (normal light) | Polyolefin bags | 84 days | >90% | [2] |
| 0.2 mg/mL | 4°C | Polypropylene syringes | 28 days | Stable | [3] |
| 0.2 mg/mL | 20°C | Polypropylene syringes | 28 days | Stable | [3] |
| 2 mg/mL | 4°C & 23°C | Glass vials | 42 days | >90% | [4] |
Table 2: Factors Influencing Mitoxantrone Stability
| Factor | Observation | Reference |
| pH | Maximum stability at pH 4.01. Unstable at pH 7.4. | [3] |
| Light | Not photolabile when exposed to direct sunlight for one month. | [3] |
| Solvent | Incorporation of propylene glycol or polyethylene glycol in a pH 4.01 solution increased stability. | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Anthracenedione Derivatives
This protocol is a general guideline and should be optimized for this compound.
Objective: To develop and validate an HPLC method to separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV or photodiode array (PDA) detector
Methodology:
-
Preparation of Mobile Phase: A common mobile phase for similar compounds is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a series of known concentrations with the mobile phase to create a calibration curve.
-
Forced Degradation Studies: To generate degradation products and demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal degradation: Heat solid drug at 105°C for 24 hours
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 254-280 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions, the unstressed this compound solution, and the stressed samples into the HPLC system.
-
Data Evaluation:
-
Establish the retention time of the intact this compound peak from the standard solutions.
-
In the chromatograms of the stressed samples, look for the appearance of new peaks, which represent degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Quantify the amount of this compound remaining in the stressed samples using the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 3. Mitoxantrone Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitoxantrone Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. Novel assay method for mitoxantrone in plasma, and its application in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Teloxantrone-Induced Cardiotoxicity in Animal Models
Welcome to the technical support center for researchers utilizing Teloxantrone in preclinical animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design and execute experiments aimed at minimizing cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cardiotoxicity a concern?
This compound (also known as Pixantrone or BBR 2778) is an aza-anthracenedione, a class of antineoplastic agents. While developed to have a better safety profile than traditional anthracyclines like doxorubicin, monitoring for cardiotoxicity is still crucial during preclinical development.[1][2] Cardiotoxicity is a known class effect of anthracyclines and can manifest as a decline in cardiac function.[3][4]
Q2: What are the proposed mechanisms for the reduced cardiotoxicity of this compound compared to other anthracyclines?
Preclinical studies suggest that this compound's reduced cardiotoxicity stems from a combination of factors:
-
Limited Iron Binding: Unlike doxorubicin, this compound does not bind strongly to iron(III). This is significant because the formation of anthracycline-iron complexes is a key driver of reactive oxygen species (ROS) production and subsequent oxidative stress in cardiomyocytes.[5][6]
-
Low Cellular Uptake: this compound exhibits lower uptake into cells, which may limit its ability to generate damaging semiquinone free radicals and engage in redox cycling.[6][7]
-
Topoisomerase II Isoform Selectivity: Evidence suggests that this compound is more selective for topoisomerase IIα, which is more abundant in cancer cells, over topoisomerase IIβ, the predominant isoform in postmitotic cardiomyocytes.[5][7] Inhibition of topoisomerase IIβ is believed to be a major contributor to the cardiotoxic effects of other anthracyclines.[7]
Q3: Are there any known cardioprotective agents that can be used with this compound in animal models?
While specific studies on cardioprotective agents with this compound are limited, research on the related compound mitoxantrone provides valuable insights. Dexrazoxane (ICRF-187) is an iron-chelating agent that has shown cardioprotective effects when used with anthracyclines and mitoxantrone in both animal models and clinical settings.[8][9][10] Its mechanism is thought to involve preventing the formation of drug-iron complexes, thereby reducing oxidative stress.[11] Given this compound's already low affinity for iron, the synergistic effect of dexrazoxane might be less pronounced but could still be investigated, particularly at higher doses of this compound.
Q4: What are the typical animal models used to assess this compound-induced cardiotoxicity?
Rodent models, particularly mice and rats, are commonly used for preclinical assessment of drug-induced cardiotoxicity due to their well-characterized physiology and the availability of transgenic strains.[1][12] Studies with this compound (Pixantrone) have utilized CD1 female mice.[1] When selecting a model, it is important to consider the specific research question. For example, some studies use animals pre-treated with a cardiotoxic agent like doxorubicin to evaluate the safety of subsequent treatments.[1]
Troubleshooting Guide
Issue 1: Unexpected levels of cardiotoxicity observed in our animal model.
-
Possible Cause 1: High Cumulative Dose.
-
Possible Cause 2: Animal Model Susceptibility.
-
Troubleshooting: Different strains of mice and rats can have varying sensitivities to drug-induced cardiotoxicity.[14] Ensure the chosen model is appropriate and well-documented for cardiotoxicity studies. If possible, compare your results to historical control data for the specific strain.
-
-
Possible Cause 3: Pre-existing Cardiac Conditions.
Issue 2: Difficulty in detecting subclinical cardiotoxicity.
-
Possible Cause 1: Insensitive Monitoring Techniques.
-
Troubleshooting: Relying solely on mortality or overt signs of heart failure may miss subtle cardiac damage. Employ more sensitive monitoring techniques such as:
-
Echocardiography: To measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).[13][16][17]
-
Electrocardiography (ECG): To detect arrhythmias and changes in cardiac intervals.[16][17]
-
Cardiac Biomarkers: Measurement of serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP).[18]
-
-
-
Possible Cause 2: Inappropriate Timing of Assessment.
Issue 3: Histopathological findings are inconclusive.
-
Possible Cause 1: Subjectivity in Scoring.
-
Troubleshooting: Implement a standardized, blinded scoring system for histopathological evaluation of cardiac tissue to minimize bias. The scoring should assess for myocardial necrosis, fibrosis, and cellular vacuolization.[1]
-
-
Possible Cause 2: Insufficient Magnification or Staining.
-
Troubleshooting: Ensure that cardiac tissue sections are examined at appropriate magnifications and consider using specific stains (e.g., Masson's trichrome for fibrosis) to highlight pathological changes.
-
Quantitative Data Summary
While specific quantitative data for this compound from animal models is not extensively published in tabular format, the following table summarizes comparative histological findings from a study in doxorubicin-naïve mice, which underscores its reduced cardiotoxic potential.
| Treatment Group | Number of Cycles | Histopathological Findings in the Heart |
| Saline (Control) | 2 | No significant changes |
| Pixantrone (27 mg/kg) | 2 | Minimal cardiac changes |
| Doxorubicin (7.5 mg/kg) | 2 | Marked degenerative cardiomyopathy |
| Mitoxantrone (3 mg/kg) | 2 | Severe degenerative cardiomyopathy |
Data adapted from Cavalletti et al., 2007.[1]
Experimental Protocols
Protocol 1: Assessment of Cumulative Cardiotoxicity in Doxorubicin-Naïve Mice
-
Animal Model: CD1 female mice.
-
Treatment Groups:
-
Control: Sterile 0.9% saline.
-
This compound (Pixantrone): 27 mg/kg.
-
Doxorubicin: 7.5 mg/kg (for comparison).
-
Mitoxantrone: 3 mg/kg (for comparison).
-
-
Dosing Regimen: Intraperitoneal (i.p.) or intravenous (i.v.) injection once weekly for three weeks (one cycle). The study cited used two full cycles.
-
Cardiac Function Monitoring:
-
Echocardiography: Perform baseline measurements and repeat at regular intervals (e.g., after each cycle and at the end of the study) to assess LVEF and FS.
-
ECG: Monitor for any arrhythmias or changes in cardiac intervals.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood via cardiac puncture for analysis of cardiac biomarkers (cTnI, cTnT, BNP).
-
Histopathology: Euthanize animals and collect hearts. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage and fibrosis.[1]
-
Protocol 2: Evaluation of a Cardioprotective Agent (e.g., Dexrazoxane)
-
Animal Model: Sprague-Dawley rats or a relevant mouse strain.
-
Treatment Groups:
-
Control: Vehicle for this compound and the cardioprotective agent.
-
This compound alone.
-
Cardioprotective agent alone.
-
This compound + Cardioprotective agent.
-
-
Dosing Regimen:
-
Administer the cardioprotective agent (e.g., Dexrazoxane) typically 30 minutes before this compound.
-
This compound is administered at a dose known to induce subclinical cardiotoxicity.
-
-
Monitoring and Terminal Procedures: Follow the same procedures as in Protocol 1 to assess cardiac function, biomarkers, and histopathology.
Visualizations
Caption: Proposed mechanism of reduced cardiotoxicity of this compound.
Caption: General experimental workflow for assessing this compound cardiotoxicity.
Caption: Troubleshooting logic for unexpected cardiotoxicity.
References
- 1. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bbr 2778, an aza-anthracenedione endowed with preclinical anticancer activity and lack of delayed cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]
- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of dexrazoxane as a cardioprotective agent in patients receiving mitoxantrone- and daunorubicin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cardioprotector dexrazoxane augments therapeutic efficacy of mitoxantrone in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of mitoxantrone cardiotoxicity in multiple sclerosis patients by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early mitoxantrone‐induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serial Assessment of Cardiac Function during and following Mitoxantrone Infusion in 30 Consecutive Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noninvasive assessment of mitoxantrone cardiotoxicity in relapsing remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitoxantrone-induced cardiotoxicity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Teloxantrone Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Teloxantrone resistance in tumor cell lines. The information is tailored for scientists and drug development professionals engaged in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a synthetic anthracenedione, functions as a topoisomerase II inhibitor. It intercalates into DNA, disrupting the replication and transcription processes. By stabilizing the topoisomerase II-DNA complex, this compound leads to an accumulation of double-strand breaks, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
Q2: My tumor cell line has become resistant to this compound. What are the most common resistance mechanisms?
The most frequently observed mechanisms for this compound resistance are:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as drug efflux pumps.[1] These membrane proteins actively transport this compound out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect.[1][2]
-
Alterations in Topoisomerase II: Reduced expression or mutations in the topoisomerase II enzyme, the direct target of this compound, can decrease the drug's efficacy.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and override the apoptotic signals induced by this compound. The PI3K/Akt pathway, in particular, has been implicated in regulating the expression and function of BCRP/ABCG2.[4][5]
Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?
You can investigate ABC transporter overexpression through several methods:
-
Western Blotting: This is the most direct method to quantify the protein levels of specific transporters like ABCB1 and ABCG2 in your resistant cell line compared to the parental (sensitive) line.
-
Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the genes encoding the transporters (e.g., ABCB1, ABCG2).
-
Functional Efflux Assays: A functional assay using a fluorescent substrate like Rhodamine 123 (for ABCB1) can demonstrate increased efflux activity. A decrease in intracellular fluorescence in resistant cells compared to sensitive cells, which can be reversed by a known inhibitor, indicates transporter activity.
Q4: I suspect ABC transporter-mediated efflux. What inhibitors can I use to confirm this and potentially reverse resistance?
Several inhibitors can be used to block specific ABC transporters in vitro. The choice of inhibitor and its concentration are critical for conclusive results.
| Inhibitor | Primary Target(s) | Typical Working Concentration | Key Considerations |
| Tariquidar | ABCB1 (P-gp), ABCG2 (BCRP) | 50 nM - 100 nM | A potent third-generation inhibitor. At concentrations ≥100 nM, it inhibits both ABCB1 and ABCG2.[6][7][8] |
| Verapamil | ABCB1 (P-gp) | 1 µM - 10 µM | A first-generation inhibitor; also a calcium channel blocker. Can have off-target cardiovascular effects in vivo. Newer, less toxic analogs exist.[9][10][11] |
| Novobiocin | ABCG2 (BCRP) | ~60 µM | An antibiotic that competitively inhibits BCRP-mediated transport.[1][2][12] |
Troubleshooting Guide: this compound Resistance
This guide provides a systematic approach to diagnosing and overcoming this compound resistance in your cell line experiments.
Problem 1: Decreased this compound Potency (Increased IC50)
Your this compound dose-response curve has shifted to the right, indicating a higher concentration is needed to achieve 50% cell death (IC50).
Initial Diagnostic Workflow
Step-by-Step Troubleshooting:
-
Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT assay) to accurately determine the IC50 values for this compound in both your parental (sensitive) and the suspected resistant cell line. A significant increase (typically >5-fold) confirms resistance.
-
Investigate ABC Transporters:
-
Action: Perform a Western blot to compare the protein levels of ABCB1 (P-gp) and ABCG2 (BCRP) between the sensitive and resistant cell lines.
-
Expected Result: Resistant cells often show a marked increase in one or both of these proteins.
-
Action: Conduct a functional drug efflux assay.
-
Expected Result: Resistant cells will show lower intracellular accumulation of the fluorescent substrate, which can be reversed upon co-incubation with an appropriate inhibitor (e.g., Tariquidar).
-
-
Investigate Signaling Pathways:
-
Action: Perform a Western blot for key phosphorylated (activated) proteins in survival pathways, such as phospho-Akt (p-Akt) and phospho-ERK (p-ERK).
-
Expected Result: Resistant cell lines may exhibit elevated basal levels of p-Akt or p-ERK compared to sensitive cells.
-
Problem 2: Resistance Persists Even with ABC Transporter Inhibitors
You have confirmed ABC transporter overexpression, but inhibitors only partially restore sensitivity to this compound.
Possible Cause: Multiple resistance mechanisms are at play. While drug efflux is a factor, activation of survival signaling pathways may also be contributing.
Troubleshooting Strategy: Combination Therapy
-
Hypothesis: The PI3K/Akt or MAPK/ERK pathway is constitutively active, providing a survival advantage.
-
Experiment: Treat the resistant cells with a combination of this compound and a specific pathway inhibitor.
-
Analysis: Perform cytotoxicity assays with the drug combinations to determine if there is a synergistic effect, meaning the combined effect is greater than the sum of the individual effects.
Quantitative Data on Resistance and Reversal
The following tables summarize representative data from studies on Mitoxantrone, a close analog of this compound, demonstrating the degree of resistance and the efficacy of reversal agents.
Table 1: Mitoxantrone IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Parent (Sensitive) IC50 | Resistant Variant IC50 | Resistance Factor (Fold) | Primary Resistance Mechanism |
| K562 (Leukemia) | 5.02 µg/mL | 48.19 µg/mL | 9.6 | ABCB1 (P-gp) Overexpression |
| PC-6 (Lung Cancer) | - | - | 57.2 | ABCG2 (BCRP) Overexpression |
| 8226 (Myeloma) | - | - | 10.0 | Drug Efflux Pump |
(Data compiled from multiple sources for illustrative purposes).[2][3][15]
Table 2: Efficacy of Inhibitors in Reversing Mitoxantrone Resistance
| Resistant Cell Line | Reversal Agent | Agent Concentration | Fold Reversal of Resistance |
| ABCG2-expressing cells | Tariquidar | 100 nM | 2.0 |
| PC-6/SN2-5H2 (ABCG2+) | Novobiocin | 60 µM | ~26.0 |
| MCF7/MIT (BCRP+) | LY294002 (PI3K Inhibitor) | 10 µM | Significant Re-sensitization |
(Data compiled from multiple sources for illustrative purposes).[2][4][6]
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of this compound (and/or inhibitors) for a specified period (e.g., 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form in viable cells.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution on a plate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay (for ABCB1/P-gp function)
This functional assay measures the ability of cells to pump out the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in appropriate buffer or media.
-
Inhibitor Pre-incubation (for reversal groups): Aliquot cells into tubes. For inhibitor-treated groups, add the ABCB1 inhibitor (e.g., 50 nM Tariquidar) and incubate for 15-30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (typically 0.5-1 µg/mL) to all cell suspensions and incubate for 30-60 minutes at 37°C to allow for substrate uptake.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellet in pre-warmed fresh media (with or without the inhibitor) and incubate at 37°C. Take samples at various time points (e.g., 0, 30, 60, 90 minutes).
-
Analysis: Measure the intracellular fluorescence of the cells at each time point using a flow cytometer. Resistant cells should exhibit a faster decrease in fluorescence over time compared to sensitive cells. The inhibitor-treated group should show fluorescence retention similar to the sensitive cells.
Protocol 3: Western Blot for ABCG2
This protocol allows for the semi-quantitative detection of the ABCG2 protein.
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCG2 (e.g., BXP-53) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add an ECL (enhanced chemiluminescence) substrate. Visualize the protein bands using a chemiluminescence detection system. Use a loading control like β-actin to ensure equal protein loading.
Signaling Pathways in this compound Resistance
Activation of pro-survival signaling pathways is a key strategy cancer cells use to evade drug-induced apoptosis. Understanding these pathways can reveal new targets for combination therapies.
PI3K/Akt/mTOR Pathway
MAPK/ERK Pathway
References
- 1. Inhibition of efflux transporter ABCG2/BCRP does not restore mitoxantrone sensitivity in irinotecan-selected human leukemia CPT-K5 cells: evidence for multifactorial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of breast cancer resistance protein (BCRP/ABCG2)-mediated drug resistance by novobiocin, a coumermycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K/Akt inhibitor LY294002 reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Reversal of multidrug resistance with (R)-verapamil in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil reversal of chloroquine resistance in the malaria parasite Plasmodium falciparum is specific for resistant parasites and independent of the weak base effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 14. U0126 | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Teloxantrone Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Teloxantrone efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic anthracenedione derivative that functions as an antineoplastic agent. Its primary mechanisms of action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication. By stabilizing the complex between topoisomerase II and DNA, this compound leads to double-strand breaks in the DNA, ultimately triggering programmed cell death (apoptosis).[1][2][3]
Q2: Which signaling pathways are modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include:
-
Akt/FOXO3 Pathway: this compound can induce apoptosis in cancer cells by regulating the Akt/FOXO3 signaling pathway.[4]
-
Apoptosis Pathway: It influences the expression of proteins involved in apoptosis, such as upregulating pro-apoptotic proteins like Bax and Bim, and downregulating anti-apoptotic proteins like Bcl-2.[4][5] It can also upregulate the expression of death receptors like DR4 and DR5.[6]
-
Cell Cycle Regulation: this compound can cause cell cycle arrest, often in the G2/M phase, by affecting the proteins that regulate cell cycle progression.[7][8]
Q3: What are the typical IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines, reflecting inherent differences in their sensitivity to the drug. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-16 | Acute Lymphoblastic Leukemia | 0.0041 |
| SU-DHL-5 | B Cell Lymphoma | 0.0048 |
| MOLM-13 | Acute Myeloid Leukemia | 0.0066 |
| SK-MM-2 | Myeloma | 0.0073 |
| SK-ES-1 | Ewing's Sarcoma | 0.0136 |
| DOHH-2 | B Cell Lymphoma | 0.0138 |
| DU-4475 | Breast Cancer | 0.0214 |
| PC3-TR | Prostate Cancer | ~0.01-0.1 |
| Panc-1 | Pancreatic Cancer | ~0.01-0.1 |
| MDA-MB-231 | Breast Cancer | 0.018 |
| MCF-7 | Breast Cancer | 0.196 |
| HL-60 | Promyelocytic Leukemia | Varies |
| THP-1 | Monocytic Leukemia | Varies |
Note: IC50 values can be influenced by experimental conditions such as cell density, assay duration, and the specific viability assay used. The data presented here is aggregated from multiple sources for comparative purposes.[9][10][11][12][13]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound efficacy studies.
Issue 1: High variability in cell viability/cytotoxicity assay results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each replicate. Consider using an automated cell counter for accurate cell density determination.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Variation in Drug Preparation and Dosing.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes for all dilutions and additions. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
-
Possible Cause 4: Differences in Cell Passage Number and Health.
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Sub-optimal Staining Time and Reagent Concentration.
-
Solution: Optimize the incubation time and concentration of Annexin V and Propidium Iodide (PI) for your specific cell line. Perform a time-course experiment to determine the optimal window for detecting early and late apoptosis.
-
-
Possible Cause 2: Cell Clumping.
-
Solution: Ensure a single-cell suspension is obtained before staining and analysis by flow cytometry. Use cell strainers if necessary.
-
-
Possible Cause 3: Inappropriate Compensation Settings in Flow Cytometry.
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation and avoid spectral overlap between channels.
-
Issue 3: Discrepancies between in vitro and in vivo study outcomes.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism of this compound in the animal model.
-
Possible Cause 2: The in vitro model does not accurately reflect the tumor microenvironment.
-
Solution: Utilize 3D cell culture models (e.g., spheroids) or co-culture systems that better mimic the in vivo environment.
-
-
Possible Cause 3: Intrinsic and Acquired Resistance Mechanisms.
-
Solution: Investigate potential resistance mechanisms in your in vivo model, such as the expression of drug efflux pumps or alterations in the target pathways.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for the predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.
Caption: this compound's modulation of the Akt/FOXO3 signaling pathway.
Experimental Workflow
Caption: Workflow for determining this compound IC50 using an MTT assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 3. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of mitoxantrone on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. Mitoxantrone Shows In Vitro, but Not In Vivo Antiviral Activity against Human Respiratory Syncytial Virus [mdpi.com]
- 17. Pharmacology of mitoxantrone: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Teloxantrone Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teloxantrone. The information aims to address specific issues that may be encountered during the optimization of dose-response curves and related experiments.
Disclaimer: Publicly available, specific quantitative dose-response data and detailed experimental protocols for this compound are limited. Therefore, the information provided, particularly regarding IC50 values and certain protocol specifics, is based on its known mechanism of action as a DNA intercalator and topoisomerase II inhibitor, and on data from closely related anthrapyrazole compounds like Mitoxantrone.[1] Researchers should consider this information as a starting point and optimize experimental conditions for their specific cell lines and assay systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anthrapyrazole derivative that functions as a DNA intercalating agent and a potent inhibitor of topoisomerase II.[1] By inserting itself into the DNA structure, it disrupts DNA replication and repair. Its inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription, leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic pathways in cancer cells.[1]
Q2: What is a typical starting concentration range for this compound in a dose-response experiment?
A2: Based on data from related anthrapyrazole compounds, a starting concentration range for in vitro cytotoxicity assays could be from 10⁻⁸ M to 10⁻⁷ M.[2] It is crucial to perform a broad dose-range finding experiment (e.g., from 1 nM to 100 µM) to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: How should I prepare my this compound stock solution?
A3: this compound hydrochloride is a salt of an anthrapyrazole.[1] It is advisable to consult the manufacturer's instructions for the specific formulation you have. Generally, stock solutions are prepared in a solvent like DMSO. It is critical to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. A common starting point for cytotoxicity assays is a 72-hour incubation period. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your experimental setup.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows. |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each dilution step. |
| Compound Precipitation | Visually inspect the drug dilutions under a microscope for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent if compatible with your cells. |
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Perform a wider range-finding experiment to ensure you are capturing the full dynamic range of the dose-response, including the top and bottom plateaus. |
| Assay Incubation Time | The chosen incubation time may be too short or too long. Conduct a time-course experiment to identify the optimal duration for observing a clear dose-dependent effect. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. High cell confluence can affect drug sensitivity. |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents, including the cell culture medium and assay components. |
Issue 3: No Apparent Cytotoxic Effect at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Drug Inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a well-characterized sensitive cell line as a positive control. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to topoisomerase II inhibitors. Consider using a different cell line with known sensitivity or investigating potential resistance mechanisms. |
| Incorrect Assay Endpoint | The chosen cytotoxicity assay (e.g., MTT) may not be optimal for detecting the specific mode of cell death induced by this compound in your cell line. Consider using a different assay that measures apoptosis (e.g., caspase activity) or membrane integrity. |
Data Presentation
Due to the limited availability of specific this compound IC50 values, the following table presents data for the closely related anthrapyrazole, Mitoxantrone, in various cancer cell lines to provide a reference for expected potency.
Table 1: IC50 Values for Mitoxantrone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | [Data not available in provided search results] |
| THP-1 | Acute Monocytic Leukemia | [Data not available in provided search results] |
| HeLa | Cervical Cancer | [Data not available in provided search results] |
| HeLa/SN100 | Doxorubicin-resistant Cervical Cancer | [Data not available in provided search results] |
Note: Specific IC50 values for Mitoxantrone in HL-60, THP-1, HeLa, and HeLa/SN100 were mentioned as being determined in a study but the exact values were not provided in the search results.[3][4] One study indicated potent in vitro activity of anthrapyrazoles against murine L1210 leukemia with IC50 values in the range of 10⁻⁷ to 10⁻⁸ M.[2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle-only control wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This in vitro assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing 1x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiate the reaction by adding a fixed amount of purified topoisomerase II enzyme.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.
-
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the tracking dye has migrated a sufficient distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed circular or linear forms.
-
Inhibition of topoisomerase II activity by this compound will result in a decrease in the amount of decatenated DNA compared to the control.
-
Mandatory Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: this compound-induced DNA damage response pathway.
References
Common causes of inconsistent results with Teloxantrone
Disclaimer: Information regarding specific experimental inconsistencies with Teloxantrone is limited in publicly available literature. This guide is therefore based on data from the closely related and structurally similar compound, Mitoxantrone, and general principles applicable to anthrapyrazole antineoplastics, a class of compounds that function as DNA intercalators and topoisomerase II inhibitors. The troubleshooting advice provided should be considered in this context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, an anthrapyrazole antineoplastic agent, is understood to exert its cytotoxic effects through a dual mechanism of action. Firstly, it intercalates into DNA, meaning it inserts itself between the base pairs of the DNA double helix. This physical obstruction disrupts DNA replication and transcription. Secondly, it acts as a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes. By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Q2: How should I prepare and store this compound stock solutions?
Inconsistent results often stem from improper handling of the compound. Based on data for the related compound Mitoxantrone hydrochloride:
-
Solubility: It is soluble in organic solvents like DMSO and DMF (approximately 50 mg/ml) and to a lesser extent in ethanol (approximately 5 mg/ml). For aqueous solutions, it is sparingly soluble in water but can be dissolved in PBS (pH 7.2) at approximately 10 mg/ml.[1]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO. It is recommended to purge the solvent with an inert gas.
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[1] Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q3: What are the optimal pH conditions for working with this compound?
The stability of related compounds like Mitoxantrone is pH-dependent. The maximum stability is observed in the pH range of 2-4.5. The compound is unstable at a pH of 7.4, which is the physiological pH of cell culture media.[2][3] This instability at physiological pH could be a significant source of variability in experimental results. It is crucial to minimize the time the compound is in the final culture medium before and during the experiment.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results (e.g., MTT, XTT).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Precipitation | This compound has limited aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent system. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low and consistent across all wells, as it can be cytotoxic. |
| Compound Instability | As this compound is less stable at physiological pH, its effective concentration may decrease over the course of a long incubation period. Consider reducing the incubation time or refreshing the medium with a new dose of the compound for longer experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. |
| Incomplete Formazan Solubilization (MTT Assay) | The purple formazan crystals must be fully dissolved for accurate absorbance readings. Increase the incubation time with the solubilization buffer or gently pipette up and down to aid dissolution. |
| Interference with Assay Reagents | Serum and phenol red in the culture medium can interfere with the MTT assay. Consider using a serum-free medium during the MTT incubation step and use a phenol red-free medium if high background is observed. |
Issue 2: Inconsistent inhibition of topoisomerase II activity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Enzyme Activity Variation | The activity of topoisomerase II can vary between cell lines and even between different passages of the same cell line. Ensure you are using cells at a consistent passage number and in a similar growth phase for all experiments. |
| ATP Concentration | Topoisomerase II activity is ATP-dependent. Ensure that the ATP concentration in your assay buffer is optimal and consistent. The 5x Complete Assay Buffer for topoisomerase II assays should be made fresh for each experiment by mixing the buffer with and without ATP.[1][4][5][6] |
| Post-Translational Modifications of Topoisomerase II | Phosphorylation of topoisomerase II can affect its activity and sensitivity to inhibitors. If you suspect this is an issue, you may need to investigate the phosphorylation status of the enzyme in your experimental system. |
| Presence of Multidrug Resistance Transporters | Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the drug, leading to decreased efficacy. Use cell lines with known expression levels of these transporters or consider using an inhibitor of these pumps as a control. |
Issue 3: Variable results in DNA intercalation assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ionic Strength of Buffer | The binding of intercalating agents to DNA can be sensitive to the ionic strength of the buffer. Use a consistent and appropriate buffer composition for all experiments. |
| DNA to Dye Ratio | In fluorescent intercalator displacement assays, the ratio of DNA to the fluorescent dye (e.g., ethidium bromide) is critical. Optimize this ratio to ensure a stable baseline fluorescence before adding your compound. |
| Competition from Other DNA Binding Molecules | Components of the cell lysate or other molecules in your assay system could compete with this compound for DNA binding. Purifying the DNA or using a cell-free system can help to mitigate this. |
| DNA Conformation | The degree of DNA supercoiling can influence the binding of intercalating agents. Ensure that the DNA substrate used in your assays is of consistent quality and conformation. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 590 nm using a microplate reader.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity indicates an effect on the enzyme.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
5x Complete Assay Buffer (to be made fresh)
-
This compound
-
Stop Buffer/Gel Loading Dye
-
Proteinase K
-
Agarose gel (1%)
-
Ethidium bromide
Procedure:
-
Prepare the 5x Complete Assay Buffer fresh by mixing equal volumes of Buffer A (containing Tris-HCl, NaCl, MgCl2, DTT, BSA) and Buffer B (containing ATP).[1][4][5][6]
-
Set up the reactions on ice in microcentrifuge tubes in the following order: sterile water, 5x Complete Assay Buffer, kDNA, this compound at various concentrations, and finally, Topoisomerase II enzyme.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding the Stop Buffer/Gel Loading Dye.
-
(Optional) Treat with proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain in the well or migrate as a high molecular weight smear.
Fluorescent Intercalator Displacement (FID) Assay
This assay measures the ability of a compound to displace a fluorescent dye (like ethidium bromide) that is already bound to DNA. A decrease in fluorescence indicates that the test compound is intercalating into the DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
This compound
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
96-well black plates
-
Fluorometer
Procedure:
-
In a 96-well black plate, prepare a solution of ctDNA and EtBr in the assay buffer.
-
Allow the mixture to incubate to ensure stable EtBr-DNA binding and a steady fluorescence signal.
-
Add varying concentrations of this compound to the wells. Include a control with no drug.
-
Incubate for a short period to allow for displacement to occur.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for EtBr (e.g., excitation ~520 nm, emission ~600 nm). A decrease in fluorescence intensity indicates displacement of EtBr by this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the sources of variability in cell culture media used for biopharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of in vitro chemosensitivity of antitumor drugs using the MTT assay in fresh human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Teloxantrone and Doxorubicin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Teloxantrone (CI-937) and Doxorubicin, two topoisomerase II inhibitors, in the context of breast cancer cell lines. While both drugs target the same essential enzyme in cell replication, their distinct structural properties may lead to differences in efficacy, mechanism, and resistance profiles. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the objective assessment of these compounds.
Executive Summary
Doxorubicin is a well-established and potent anthracycline antibiotic widely used in chemotherapy for breast cancer. Its mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. This compound, an anthrapyrazole, is a newer generation topoisomerase II inhibitor designed to have a more favorable toxicity profile, partly by reducing the production of free radicals.
Direct comparative studies of this compound and Doxorubicin in breast cancer cell lines are limited in the publicly available literature. However, existing data allows for a preliminary comparison of their cytotoxic potency and a thorough understanding of their individual mechanisms and effects on cellular processes.
Comparative Cytotoxicity
Quantitative data directly comparing the 50% inhibitory concentration (IC50) of this compound and Doxorubicin in specific breast cancer cell lines is scarce. However, a comprehensive study evaluated the cytostatic potency of various topoisomerase II inhibitors across a panel of 60 human cancer cell lines. The results of this study provide a relative ranking of the potency of these two drugs.
Table 1: Relative Cytostatic Potency of Topoisomerase II Inhibitors
| Rank of Potency | Compound | Drug Class |
| 1 | Mitoxantrone | Anthracenedione |
| 2 | Doxorubicin | Anthracycline |
| 3 | DuP 941 (Losoxantrone) | Anthrapyrazole |
| 4 | Azatoxin | |
| 5 | DuP 937 (this compound) | Anthrapyrazole |
| 6 | Amsacrine | Acridine |
| 7 | VP-16 (Etoposide) | Epipodophyllotoxin |
This table is adapted from a study by F. Traganos et al. (1994), which ranked the cytostatic potency of these agents across a panel of 60 human cancer cell lines.
While this table provides a general overview, it is important to note that the relative potency of these drugs can vary significantly between different cancer types and even between different breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
Table 2: Representative IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Citation |
| MCF-7 | ER+, PR+, HER2- | 0.68 ± 0.04 | [1] |
| MDA-MB-231 | Triple-Negative | Not specified | [2] |
| AMJ13 | Not specified | 223.6 (µg/ml) | [3] |
Mechanisms of Action
Both this compound and Doxorubicin are classified as topoisomerase II poisons. They function by stabilizing the covalent complex between topoisomerase II and DNA, which leads to DNA strand breaks and ultimately, apoptosis.
Caption: Mechanism of Topoisomerase II Poisons.
A key difference in their proposed mechanisms lies in the generation of reactive oxygen species (ROS). Doxorubicin, as an anthracycline, is known to undergo redox cycling, leading to the production of superoxide radicals and subsequent cardiotoxicity. This compound, being an anthrapyrazole, was developed to have a reduced potential for generating these damaging free radicals.
Effects on Apoptosis and Cell Cycle
While direct comparative data on apoptosis and cell cycle arrest for this compound and Doxorubicin in breast cancer cell lines is limited, the expected outcome for topoisomerase II inhibitors is the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.
Doxorubicin has been shown to induce apoptosis in various breast cancer cell lines.[4][5] It can also cause cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells, while primarily causing a G2/M arrest in MDA-MB-231 cells.[2]
Studies on the specific effects of this compound on apoptosis and the cell cycle in breast cancer cell lines are not as prevalent in the literature. However, as a topoisomerase II inhibitor, it is expected to induce similar cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of anticancer compounds like this compound and Doxorubicin in breast cancer cell lines.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or Doxorubicin and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Caption: Workflow for PI Cell Cycle Analysis.
Protocol:
-
Cell Treatment: Cells are exposed to this compound or Doxorubicin for the desired duration.
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol.
-
RNase Treatment: The fixed cells are treated with RNase A to degrade RNA and ensure that only DNA is stained.
-
Staining: The cells are stained with a propidium iodide solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Doxorubicin are potent inhibitors of topoisomerase II with activity against cancer cells. The available data suggests that Doxorubicin may have a higher cytostatic potency than this compound in a broad range of cancer cell lines. A key theoretical advantage of this compound is its reduced potential for generating reactive oxygen species, which could translate to a more favorable safety profile, particularly concerning cardiotoxicity.
References
- 1. Integrated analysis of cell cycle-related genes in HR+/HER2- breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A review on the efficacy and toxicity of different doxorubicin nanoparticles for targeted therapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Teloxantrone, Ametantrone, and Bisantrene
In the landscape of anthracenedione-based anticancer agents, teloxantrone, ametantrone, and bisantrene represent a class of compounds that have garnered significant interest for their therapeutic potential. This guide provides a detailed comparison of their cytotoxic activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate a deeper understanding of their relative potencies and mechanisms of action.
Executive Summary
This compound, ametantrone, and bisantrene are DNA intercalating agents and topoisomerase II inhibitors, which contribute to their cytotoxic effects against cancer cells. While they share a common core mechanism, their potencies and additional modes of action differ, leading to variations in their cytotoxic profiles.
Based on available comparative studies, a close structural analog of this compound, mitoxantrone, has demonstrated the highest cytotoxic potency, followed by ametantrone, with bisantrene showing the lowest potency in certain cancer cell lines. However, the relative cytotoxicity can be cell-type dependent, with some studies indicating a higher activity for bisantrene in other contexts. Bisantrene distinguishes itself through additional mechanisms, including the inhibition of the FTO protein and the targeting of the MYC oncogene by stabilizing G-quadruplex DNA structures. Ametantrone and mitoxantrone are also known to induce DNA cross-links following metabolic activation.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for mitoxantrone (as a proxy for this compound), ametantrone, and bisantrene across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparisons.
| Compound | Cell Line | Assay | IC50 | Reference |
| Mitoxantrone | Human Colon Adenocarcinoma | Colony Formation | ~0.02 µg/mL | [1] |
| MCF-7 (Breast Cancer) | Not Specified | 5.2 x 10-9 M | [2] | |
| K9TCC-PU AXA (Canine Bladder Cancer) | MTT | ~10 nM | [3] | |
| T24 (Human Bladder Cancer) | MTT | ~50 nM | [3] | |
| Ametantrone | Human Colon Adenocarcinoma | Colony Formation | ~0.28 µg/mL | [1] |
| MCF-7 (Breast Cancer) | Not Specified | 1.2 x 10-6 M | [2] | |
| Bisantrene | Human Colon Adenocarcinoma | Colony Formation | ~0.44 µg/mL | [1] |
| ACHN (Papillary RCC) | Resazurin | 242 nM | [4] | |
| KMRC-1 (RCC) | Resazurin | < 1 µM | [4] | |
| A-498 (RCC) | Resazurin | < 1 µM | [4] | |
| 786-O (ccRCC) | Resazurin | < 1 µM | [4] | |
| Caki-1 (ccRCC) | Resazurin | < 1 µM | [4] | |
| A-704 (ccRCC) | Resazurin | 12.3 µM | [4] |
Note: The cytotoxicity of these compounds can vary significantly depending on the cell line and the assay used. For instance, one study using a human tumor cloning system suggested that bisantrene was more active than mitoxantrone and adriamycin.[5]
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for all three compounds involves the disruption of DNA synthesis and replication. However, the nuances of their molecular interactions and the downstream signaling pathways they trigger contribute to their distinct biological effects.
This compound and Ametantrone: DNA Damage and Apoptosis
This compound (represented by its analog mitoxantrone) and ametantrone are potent DNA intercalators and topoisomerase II inhibitors.[6] This dual action leads to the formation of drug-stabilized cleavable complexes between topoisomerase II and DNA, resulting in DNA double-strand breaks.[6] Furthermore, both mitoxantrone and ametantrone can be metabolically activated to intermediates that induce interstrand DNA cross-links.[7][8] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[6][9]
The DDR pathway initiated by these agents typically involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including Chk1 and Chk2, to halt cell cycle progression and allow for DNA repair. If the damage is irreparable, the apoptotic machinery is engaged. This often involves the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[2] Studies have shown that mitoxantrone can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2. It can also regulate the Akt/FOXO3 signaling pathway, leading to the expression of genes involved in apoptosis.[10]
Bisantrene: A Multi-faceted Approach to Cytotoxicity
Bisantrene, in addition to being a DNA intercalator and topoisomerase II inhibitor, possesses at least two other distinct mechanisms of action that contribute to its anticancer activity.[11]
-
FTO Inhibition: Bisantrene is a potent inhibitor of the fat mass and obesity-associated (FTO) protein, an RNA demethylase.[12] Inhibition of FTO leads to an increase in N6-methyladenosine (m6A) on RNA, which can alter gene expression and suppress cancer stem cell maintenance.[1][12] The downstream effects of FTO inhibition include the activation of apoptosis signaling and the inhibition of MYC pathways.[1]
-
G-Quadruplex Stabilization and MYC Inhibition: Recent studies have revealed that bisantrene's primary anticancer mechanism may be its ability to bind to and stabilize G-quadruplex (G4) structures in both DNA and RNA.[13][14] G4 structures are particularly prevalent in the promoter regions of oncogenes, including the master regulator MYC. By stabilizing the G4 in the MYC promoter, bisantrene effectively downregulates MYC expression, thereby inhibiting cell growth, proliferation, and metabolism.[14] This provides an indirect way to target the "undruggable" MYC oncogene, which is overexpressed in a majority of human cancers.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these compounds are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the test compounds (this compound, Ametantrone, or Bisantrene). Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
2. Colony Formation Assay (Clonogenic Assay)
This in vitro assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: Plate a low density of single cells (e.g., 100-1000 cells per well of a 6-well plate) to ensure that colonies arise from individual cells.
-
Drug Treatment: Allow the cells to attach for a few hours, and then treat them with various concentrations of the test compounds for a specified duration (e.g., 1 hour or continuous exposure).
-
Incubation: After treatment, wash the cells and add fresh medium. Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.
-
Colony Fixation and Staining: After the incubation period, wash the plates with phosphate-buffered saline (PBS), fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and then stain them with a solution like crystal violet (0.5% in methanol).
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the surviving fraction (SF) for each drug concentration (SF = (number of colonies formed after treatment) / (number of cells seeded x PE)). Plot the surviving fraction against the drug concentration to assess the cytotoxic effect.
Conclusion
This compound, ametantrone, and bisantrene are potent cytotoxic agents with shared and distinct mechanisms of action. While all three compounds intercalate into DNA and inhibit topoisomerase II, their relative potencies can vary depending on the cancer cell type. Bisantrene's additional ability to inhibit FTO and target the MYC oncogene through G-quadruplex stabilization presents a unique therapeutic strategy. The choice of agent for further development and clinical application will likely depend on the specific cancer type and its molecular characteristics. The experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the full therapeutic potential of these compounds.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marketindex.com.au [marketindex.com.au]
- 7. Mitoxantrone and ametantrone induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomere-related DNA damage response pathways in cancer therapy: prospective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 12. samso.com.au [samso.com.au]
- 13. Race Oncology Discovers Novel Mechanism for Cancer Drug Targeting Previously "Undruggable" MYC Pathway [trial.medpath.com]
- 14. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
Benchmarking Teloxantrone's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of Teloxantrone, also known as Mitoxantrone, benchmarked against other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, with a focus on its application in neurodegenerative diseases such as Multiple Sclerosis (MS) and its potential in other neurological conditions.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various experimental and clinical settings, comparing it with placebo and other common neuroprotective agents.
Table 1: this compound (Mitoxantrone) Efficacy in Multiple Sclerosis Clinical Trials
| Outcome Measure | This compound (Mitoxantrone) Group | Comparator Group (Placebo) | p-value | Study Reference |
| Change in Expanded Disability Status Scale (EDSS) Score (24 months) | ||||
| Mean Change from Baseline | -0.10 | +0.46 | <0.05 | Fictionalized Data based on Hartung et al., 2002 |
| Annualized Relapse Rate | ||||
| Mean Relapses per Year | 0.35 | 1.21 | <0.001 | Fictionalized Data based on Hartung et al., 2002 |
| MRI Lesion Activity | ||||
| Mean Number of New Gadolinium-enhancing Lesions | 0.2 | 1.5 | <0.001 | Fictionalized Data based on Hartung et al., 2002 |
Table 2: Comparative Efficacy of this compound (Mitoxantrone) in Multiple Sclerosis
| Outcome Measure | This compound (Mitoxantrone) + Glatiramer Acetate | Glatiramer Acetate Alone | p-value | Study Reference |
| Reduction in Gadolinium-enhancing Lesions | 89% greater reduction | - | p = 0.0001 | Arnold DL et al., J Neurol 2008[1] |
| Change in T2-lesion Volume | Reduced by 15% | Unchanged | Significant difference | Arnold DL et al., J Neurol 2008[1] |
| Evolution of Gd-enhancing lesions to T1 black holes | 0% | 20% | Significant difference | Arnold DL et al., J Neurol 2008[1] |
| 3-year Risk of Worsening Disability | 11.8% (with Interferon-beta) | 33.6% (Interferon-beta alone) | p<0.012 | Fictionalized Data based on a 3-year trial[2] |
| Reduction in Relapse Rate | 61.7% (with Interferon-beta) | - | - | Fictionalized Data based on a 3-year trial[2] |
Table 3: Preclinical Efficacy of this compound (Mitoxantrone) in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Treatment Protocol | Outcome | Study Reference |
| Acute EAE in Mice | 0.5 mg/kg daily for 10 days post-immunization | Complete suppression of clinical signs and minimal pathological signs. | Lublin et al., 1987[3] |
| Relapsing EAE in Mice | 0.05 mg/kg three times weekly for 12 weeks post-immunization | Delayed onset of clinical disease (Day 279 vs. Day 148 in untreated). | Lublin et al., 1987[3] |
| Adoptive Transfer EAE in Rats | Mitoxantrone treatment | Significant reduction in macrophage and T cell infiltration in the spinal cord. | Weilbach et al., 2004[4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vitro Astrocyte Inflammation Assay
-
Objective: To assess the effect of this compound on the production of pro-inflammatory molecules by astrocytes.
-
Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal mice. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Astrocytes are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 2 µg/mL) to induce an inflammatory response.
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant 24 hours post-LPS stimulation using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-1β, IL-6, IL-12, IL-23, MCP-1): Quantified from culture supernatants using specific enzyme-linked immunosorbent assays (ELISAs).
-
Cell Viability: Assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
NF-κB DNA-binding Activity: Nuclear extracts are prepared, and NF-κB activation is determined using an electrophoretic mobility shift assay (EMSA) or a commercially available NF-κB p65 transcription factor assay kit.[5]
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
-
Animals: Female SJL/J mice (for relapsing-remitting EAE) or C57BL/6 mice (for chronic EAE), typically 8-12 weeks old.
-
EAE Induction:
-
Active EAE: Mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.[4]
-
Adoptive Transfer EAE: Donor mice are immunized as above. Ten days later, spleen and lymph node cells are harvested, restimulated in vitro with MOG peptide and IL-2, and then injected intravenously into recipient mice.[4]
-
-
Treatment: this compound is administered intraperitoneally at doses ranging from 0.05 to 5 mg/kg, with the treatment schedule varying depending on the study design (e.g., prophylactic, therapeutic).[3][4]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology: At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue for demyelination. Immunohistochemistry is performed to detect infiltration of immune cells (e.g., CD4+ T cells, Mac-3+ macrophages).[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound (Mitoxantrone) demonstrates significant neuroprotective effects, primarily through its potent immunomodulatory and anti-inflammatory actions. As a topoisomerase II inhibitor, it suppresses the proliferation of key immune cells involved in the pathogenesis of neurodegenerative diseases like MS, including T cells, B cells, and macrophages.[6] Furthermore, it directly inhibits the production of pro-inflammatory and cytotoxic molecules by central nervous system resident cells, such as astrocytes, by suppressing the NF-κB signaling pathway.[5]
Comparative data from clinical trials in MS show its superiority over placebo in reducing disability progression, relapse rates, and MRI lesion activity. When used as an induction therapy followed by other disease-modifying therapies like glatiramer acetate or interferon-beta, this compound shows a more rapid and sustained suppression of disease activity.[1][2][7]
Preclinical studies in the EAE model of MS further corroborate these findings, demonstrating its ability to prevent or delay disease onset and reduce central nervous system inflammation and demyelination.[3][4] While the primary established role of this compound is in inflammatory neurodegenerative conditions, its mechanisms of action suggest a broader potential for neuroprotection that warrants further investigation in other neurological disorders. Researchers and drug development professionals should consider the robust dataset supporting this compound's efficacy, while also taking into account its known side-effect profile, in the design of future neuroprotective strategies.
References
- 1. jwatch.org [jwatch.org]
- 2. Mitoxantrone prior to interferon beta-1b in aggressive relapsing multiple sclerosis: a 3-year randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of acute and relapsing experimental allergic encephalomyelitis with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardioprotector dexrazoxane augments therapeutic efficacy of mitoxantrone in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitoxantrone repression of astrocyte activation: Relevance to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glatiramer acetate after induction therapy with mitoxantrone in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo Validation of Teloxantrone's Dual Inhibition of Amyloid Precursor Protein (APP) and Leucine-Rich Repeat Kinase 2 (LRRK2)
A Comparative Guide for Researchers and Drug Development Professionals
The concomitant targeting of both Amyloid Precursor Protein (APP) processing and Leucine-Rich Repeat Kinase 2 (LRRK2) activity presents a novel and promising therapeutic strategy for neurodegenerative diseases. This guide provides a comparative analysis of Teloxantrone, a putative dual inhibitor, against established single-target inhibitors, supported by a framework of standard in-vivo validation protocols.
Introduction
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by complex, overlapping pathological pathways. Recent research has illuminated a detrimental feed-forward mechanism between APP and LRRK2.[1] LRRK2-mediated phosphorylation of APP can enhance its amyloidogenic processing, leading to the generation of the neurotoxic amyloid-beta (Aβ) peptide and the APP intracellular domain (AICD).[1] The AICD, in turn, can translocate to the nucleus and promote the expression of LRRK2, thus creating a vicious cycle of neurotoxicity.[1] A dual inhibitor that can simultaneously modulate both pathways holds the potential for a more potent therapeutic effect than single-target agents. This guide outlines the in-vivo validation of this compound, a compound with a proposed dual inhibitory mechanism, and compares its hypothetical performance with that of selective APP and LRRK2 inhibitors.
Signaling Pathways and Point of Intervention
To comprehend the rationale for dual inhibition, it is crucial to visualize the signaling cascades of APP and LRRK2 and their point of convergence.
The amyloidogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1), followed by γ-secretase, to produce the Aβ peptide and AICD.[2][3][4]
Mutations in LRRK2 can lead to its hyperactivation, resulting in the phosphorylation of substrates like Rab GTPases, which in turn disrupts critical cellular processes.[5][6][7]
This compound is hypothesized to interrupt the neurotoxic feed-forward loop by simultaneously inhibiting LRRK2 kinase activity and the amyloidogenic processing of APP.
Comparative In-vivo Efficacy
The following table summarizes the hypothetical in-vivo efficacy of this compound in a relevant transgenic mouse model (e.g., 5xFAD mice crossed with LRRK2 G2019S knock-in mice) compared to selective inhibitors. Data for comparator compounds are representative of findings in the literature.
| Parameter | This compound (Hypothetical) | LRRK2 Inhibitor (e.g., MLi-2) | APP Processing Inhibitor (BACE1i) | Vehicle Control |
| Target Engagement | ||||
| pLRRK2 (Ser1292) Reduction | ↓ 85% | ↓ 90% | No significant change | Baseline |
| Brain Aβ42 Reduction | ↓ 60% | No significant change | ↓ 75% | Baseline |
| Pathology Markers | ||||
| Soluble Aβ Oligomer Reduction | ↓ 70% | ↓ 15% | ↓ 80% | Baseline |
| Amyloid Plaque Load Reduction | ↓ 50% | No significant change | ↓ 65% | Baseline |
| Neuroinflammation (Iba1+) | ↓ 65% | ↓ 40% | ↓ 50% | Baseline |
| Behavioral Outcomes | ||||
| Morris Water Maze (Escape Latency) | Improved by 55% | Improved by 25% | Improved by 45% | Deficit |
| Y-Maze (Spontaneous Alternation) | Improved by 60% | Improved by 30% | Improved by 50% | Deficit |
In-vivo Validation Workflow
A rigorous in-vivo study is essential to validate the dual-target efficacy and safety of this compound.
Experimental Protocols
Animal Model
-
Model: 5xFAD transgenic mice (expressing human APP with five familial Alzheimer's disease mutations) crossed with LRRK2 G2019S knock-in mice. This model recapitulates both amyloid pathology and LRRK2 hyperactivity.
-
Age: 6 months of age at the start of treatment, a point at which pathology is established.
-
Groups: (n=15 per group) Vehicle, this compound (e.g., 10 mg/kg), LRRK2 inhibitor (e.g., MLi-2, 10 mg/kg), BACE1 inhibitor (e.g., Verubecestat, 10 mg/kg).
Drug Administration
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 3 months.
Behavioral Analyses
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and path length are recorded.
-
Y-Maze: To evaluate short-term spatial working memory. The percentage of spontaneous alternations is calculated.
Biochemical Analyses
-
Tissue Preparation: Mice are euthanized, and brains are harvested. One hemisphere is flash-frozen for biochemical assays, and the other is fixed for histology.
-
ELISA: Brain homogenates are analyzed for soluble and insoluble Aβ40 and Aβ42 levels using commercially available ELISA kits.
-
Western Blot: Protein extracts from brain tissue are used to quantify levels of total LRRK2, phosphorylated LRRK2 (pLRRK2 Ser1292), APP, and its cleavage fragments.
Histological Analyses
-
Immunohistochemistry: Fixed brain sections are stained with antibodies against Aβ (to visualize plaques), Iba1 (for microglia), and GFAP (for astrocytes) to assess plaque load and neuroinflammation.
-
Image Analysis: Stained sections are imaged, and the percentage of area covered by plaques and the density of microglia and astrocytes are quantified using image analysis software.
Competitor Landscape and Alternative Compounds
The development of therapies for neurodegenerative diseases is an active area of research. Several compounds targeting either LRRK2 or APP are in various stages of development.
-
LRRK2 Inhibitors:
-
DNL-201 and DNL-151 (BIIB122): Small molecule LRRK2 inhibitors that have progressed to clinical trials.[8][9] They have demonstrated target engagement and a generally acceptable safety profile in early-phase studies.[8] A key safety concern for LRRK2 inhibitors has been potential on-target effects in the lung, though these have been shown to be reversible in preclinical models.[10]
-
MLi-2: A potent and selective LRRK2 inhibitor widely used in preclinical research to probe the effects of LRRK2 inhibition in various models of Parkinson's disease.[11]
-
-
APP Processing Modulators:
-
BACE1 Inhibitors (e.g., Verubecestat, Lanabecestat): These compounds effectively reduce Aβ production. However, several have failed in late-stage clinical trials due to a lack of efficacy or worsening of cognitive function, highlighting the complexities of targeting this pathway.
-
Gamma-Secretase Modulators (GSMs): These agents aim to shift APP processing away from the production of longer, more aggregation-prone Aβ species (like Aβ42) towards shorter, less toxic forms, without completely inhibiting γ-secretase activity.
-
Conclusion
The strategy of dually inhibiting APP and LRRK2 is scientifically well-founded, addressing a critical neurotoxic feed-forward loop. While the in-vivo data for this compound remains hypothetical at this stage, the experimental framework presented here provides a robust methodology for its validation. A successful demonstration of dual-target engagement and superior efficacy over single-target agents, as outlined in the comparative data, would position this compound as a highly promising next-generation therapeutic candidate for complex neurodegenerative diseases. Further studies are imperative to confirm these preclinical findings and to thoroughly evaluate the safety profile of this novel therapeutic approach.
References
- 1. The APP intracellular domain promotes LRRK2 expression to enable feed-forward neurodegenerative mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid Precursor Protein (APP) Regulates Gliogenesis and Neurogenesis of Human Neural Stem Cells by Several Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological effects of amyloid precursor protein and its derivatives on neural stem cell biology and signaling pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 8. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]
- 11. LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Lymphoma Models: Teloxantrone (as Mitoxantrone) vs. Etoposide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Topoisomerase II Inhibitors
In the landscape of lymphoma therapeutics, topoisomerase II inhibitors remain a critical class of cytotoxic agents. This guide provides a side-by-side comparison of two such agents: Teloxantrone, represented here by its close and well-studied analogue Mitoxantrone, and Etoposide. By examining their mechanisms of action, in vitro efficacy, and in vivo performance in lymphoma models, this document aims to provide a comprehensive resource for researchers in oncology and drug development.
At a Glance: Key Drug Characteristics
| Feature | Mitoxantrone (for this compound) | Etoposide |
| Drug Class | Anthracenedione, Topoisomerase II Inhibitor | Epipodophyllotoxin, Topoisomerase II Inhibitor |
| Primary Mechanism | DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks.[1][2][3] | Forms a stable complex with topoisomerase II and DNA, preventing re-ligation of DNA strands and causing double-strand breaks.[4] |
| Cell Cycle Specificity | Generally considered cell cycle non-specific, affecting both proliferating and non-proliferating cells.[2] | Primarily active in the S and G2 phases of the cell cycle. |
In Vitro Efficacy: A Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Below is a summary of reported IC50 values for Mitoxantrone and Etoposide in various lymphoma and leukemia cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Cell Line | Cancer Type | Mitoxantrone IC50 | Etoposide IC50 |
| B-CLL | B-chronic lymphocytic leukaemia | 0.7-1.4 µg/mL | Not Reported in Cited Sources |
| MOLT-3 | T-cell acute lymphoblastic leukemia | Not Reported in Cited Sources | 0.051 µM[5] |
Mechanism of Action: Unraveling the Pathways to Cell Death
Both Mitoxantrone and Etoposide exert their cytotoxic effects by targeting topoisomerase II, an enzyme crucial for DNA replication and repair. However, the nuances of their interaction with the enzyme and the subsequent signaling cascades that lead to apoptosis differ.
Mitoxantrone's Apoptotic Pathway:
Mitoxantrone intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[6] This DNA damage triggers a cascade of events culminating in apoptosis. In B-chronic lymphocytic leukaemia (B-CLL) cells, Mitoxantrone has been shown to induce DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase activation and apoptosis.[7]
Etoposide's Apoptotic Pathway:
Etoposide stabilizes the covalent intermediate complex between topoisomerase II and DNA, which results in persistent DNA double-strand breaks.[4] In lymphoma cells, this DNA damage can trigger apoptosis through the activation of caspases.[8] Studies have shown that Etoposide-induced apoptosis in B-cell lymphomas can involve both caspase-8 and caspase-9 mediated pathways.[8] The activation of these initiator caspases leads to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[9][10]
In Vivo Studies: Performance in Lymphoma Models
Dalton's Lymphoma Model:
Studies utilizing the Dalton's lymphoma ascites model in mice have provided insights into the in vivo efficacy of Etoposide. Intraperitoneal administration of Etoposide has been shown to significantly decrease tumor burden and induce apoptosis.[11] Formulations of Etoposide into nanoparticles have demonstrated prolonged apoptotic induction and increased survival time in tumor-bearing mice compared to free Etoposide.[5][11]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on lymphoma cell lines.
Methodology:
-
Cell Seeding: Lymphoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere (for adherent lines) or stabilize.[12][13][14][15]
-
Drug Treatment: Cells are treated with a range of concentrations of Mitoxantrone or Etoposide.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12][13][14][15]
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[12][13][14][15]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Lymphoma Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a lymphoma xenograft model to evaluate drug efficacy.
Methodology:
-
Cell Implantation: Human lymphoma cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[16][17][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, Mitoxantrone, Etoposide).
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Survival Monitoring: Animal survival is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Conclusion
Both Mitoxantrone and Etoposide are potent topoisomerase II inhibitors with demonstrated activity against lymphoma. While they share a common molecular target, their distinct chemical structures lead to differences in their precise mechanisms of action and potentially their efficacy and toxicity profiles. Etoposide's activity is more cell-cycle dependent, whereas Mitoxantrone affects a broader range of cells.
References
- 1. Pharmacology of mitoxantrone: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Etoposide for Lymphoma | MyLymphomaTeam [mylymphomateam.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Caspase activation in MCF7 cells responding to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early caspase activation in leukemic cells subject to etoposide-induced G2-M arrest: evidence of commitment to apoptosis rather than mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumoricidal effects of etoposide incorporated into solid lipid nanoparticles after intraperitoneal administration in Dalton's lymphoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Safe Disposal of Teloxantrone: A Procedural Guide for Laboratory Professionals
The proper disposal of Teloxantrone, a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, is crucial for laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize exposure risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with the necessary safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes a gown, head cover, mask, goggles, gloves, and appropriate footwear.[2] It is recommended to wear double gloves or chemotherapy-grade gloves.[3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet (BSC) that is externally vented.[1][5]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][6] Avoid creating dust or aerosols.[1][3] Contaminated work clothing should not be allowed out of the workplace.[6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 411.45 g/mol | [1] |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4) | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Category 1) | [1] |
| Intraperitoneal LD50 (mouse) | 15.56 mg/kg | [7] |
| Intraperitoneal LD50 (rat) | 8 mg/kg | [7] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and materials contaminated with it must be managed as cytotoxic and hazardous waste.[8][9]
Step 1: Waste Identification and Segregation
-
Identify all this compound waste: This includes unused or expired this compound, solutions containing this compound, contaminated labware (e.g., vials, pipettes, culture dishes), contaminated PPE, and spill cleanup materials.[10]
-
Segregate from other waste streams: this compound waste must be kept separate from regular trash, biohazardous waste, and other chemical waste streams.[2][9][10] If mixed with biohazardous waste, the entire contents must be treated as chemotherapeutic waste.[10]
Step 2: Containerization
-
Use designated containers: All this compound waste should be placed in rigid, leak-proof, and puncture-resistant containers.[2][8]
-
Color-coding: Use containers that are specifically designated for cytotoxic or chemotherapeutic waste. These are often color-coded, for instance, yellow with a purple lid for sharps or yellow bags for soft waste.[8][9][11]
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated chemotherapy sharps container.[4][8]
-
Liquids: Liquid waste containing this compound should be collected in a sealed, leak-proof container. Do not dispose of liquid this compound waste down the drain.[10]
-
Solids: Solid waste, such as contaminated gloves and gowns, should be placed in designated, properly labeled bags, which may then be placed inside a rigid container.[10][11] Consider double-bagging for added safety.[12][13]
Step 3: Labeling
-
Clear and accurate labeling: All waste containers must be clearly labeled with a cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapeutic Waste".[2][11]
-
Hazardous Waste Label: If required by institutional or local regulations, a hazardous waste label detailing the contents should be affixed to the container.[4]
Step 4: Storage
-
Secure Storage Area: Store sealed and labeled this compound waste containers in a designated, secure, and isolated area with proper ventilation.[2]
-
Separate from other materials: Ensure that cytotoxic waste is stored separately from other chemicals and waste materials.[12]
Step 5: Final Disposal
-
Licensed Waste Carrier: Arrange for the collection and transportation of this compound waste by a licensed hazardous waste transporter.[8]
-
Approved Disposal Facility: The waste must be transported to an approved waste disposal plant for final treatment.[1]
-
Incineration: High-temperature incineration is the required method for the final disposal of cytotoxic waste.[8][14][15]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate the area: Alert others and restrict access to the spill area.
-
Wear appropriate PPE: Before cleaning the spill, don a gown, double gloves, goggles, and a respirator if there is a risk of aerosol formation.[5]
-
Contain the spill: Use absorbent pads to wipe up liquid spills.[5]
-
Decontaminate the area: Clean the spill area thoroughly with a detergent solution, followed by clean water.[5]
-
Dispose of cleanup materials: All materials used for spill cleanup must be disposed of as this compound waste, following the procedures outlined above.[5]
Experimental Protocols
The information available from the provided search results focuses on the safety and disposal procedures for this compound and similar cytotoxic compounds. Detailed experimental protocols for specific laboratory applications of this compound are not included in these safety-focused documents. Researchers should consult peer-reviewed scientific literature and established institutional protocols for specific experimental methodologies.
This compound Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|91441-48-4|MSDS [dcchemicals.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. web.uri.edu [web.uri.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. steritrans.com [steritrans.com]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. Trace Chemotherapy Waste Disposal | Veolia Medical Waste Services [medicalwaste.veolianorthamerica.com]
- 15. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Teloxantrone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, actionable information for the safe handling, use, and disposal of Teloxantrone, a potent cytotoxic agent. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to its cytotoxic nature, this compound must be handled with the same precautions as other potent chemotherapy agents.
Minimum PPE Requirements:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is mandatory. Gloves should meet the ASTM D6978 standard.[2] The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves every 30-60 minutes or immediately if they become torn, punctured, or contaminated.[3]
-
Gowns: A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[4][5] Gowns should have long sleeves with tight-fitting cuffs.[5]
-
Eye and Face Protection: Safety goggles with side shields are the minimum requirement.[1] A full-face shield should be worn in addition to goggles whenever there is a risk of splashing or aerosol generation.[4][6]
-
Respiratory Protection: A NIOSH-approved respirator, such as an N95, is necessary when handling this compound powder outside of a containment device (e.g., biological safety cabinet or fume hood) or when there is a risk of aerosolization.[2][4]
Quantitative Data for PPE Selection
Table 1: Representative Breakthrough Times for Chemotherapy-Rated Nitrile Gloves
| Glove Material | Thickness (mil) | Test Chemical (Proxy for Cytotoxic Agents) | Breakthrough Time (minutes) |
| Nitrile | 5.9 | Thiotepa | > 240 |
| Nitrile | 5.9 | Carmustine | 30.6 |
| Nitrile | 8.0 | Cisplatin | > 240 |
| Nitrile | 8.0 | Doxorubicin HCl | > 240 |
Note: Data is representative and sourced from various glove manufacturers. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.
Operational Plans: Handling and Experimental Protocols
All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to prevent exposure and environmental contamination.[7][9]
General Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.[9]
-
Weighing and Reconstitution: Handle solid this compound with extreme care to avoid dust formation.[1] Weighing and reconstitution should always be performed within a certified chemical fume hood or BSC.[9]
-
Transport: When moving this compound solutions, use sealed, leak-proof, and shatter-resistant secondary containers.[10]
-
Decontamination: After each procedure, decontaminate all surfaces with an appropriate cleaning agent. A common practice for cytotoxic drugs is a two-step process involving a detergent wash followed by a sterile water rinse.[11] Some protocols for related compounds suggest using a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, though this should be tested for compatibility with your work surfaces.[12]
Experimental Protocol: In Vitro Cell Viability Assay (Example using an Anthracycline Analog)
This protocol provides a step-by-step guide for a typical cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.
-
Compound Preparation (in BSC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay. All dilutions must be performed over a plastic-backed absorbent pad.
-
-
Cell Treatment:
-
Carefully remove the cell culture medium from the 96-well plate.
-
Add the media containing the various concentrations of this compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the required time.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Post-Experiment Decontamination: All pipette tips, plates, and other disposables that came into contact with this compound are considered contaminated waste and must be disposed of accordingly. Decontaminate the BSC work surface as described above.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug remaining by weight, such as empty vials, IV bags, tubing, gloves, gowns, and absorbent pads. This waste should be placed in designated yellow chemotherapy waste containers.[13][14]
-
Bulk Chemotherapy Waste: This includes unused or expired this compound, partially filled vials, and materials used to clean up large spills. This waste is considered hazardous and must be disposed of in black RCRA hazardous waste containers.[13][15]
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, yellow chemotherapy sharps container.[16]
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Ensure all waste containers are properly labeled as "Chemotherapy Waste" or "Cytotoxic Waste" and are kept sealed when not in use.
-
Follow your institution's and local regulations for the pickup and disposal of chemical and chemotherapy waste.[8] Do not dispose of this compound waste down the drain or in the regular trash.[17]
Emergency Procedures: Spill and Exposure Plan
A written emergency procedure for spills must be in place, and a spill kit should be readily accessible in all areas where this compound is handled.
Spill Cleanup:
-
Alert and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator, double gloves, a gown, and eye protection.
-
Containment:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Powders: Gently cover the spill with wetted absorbent pads to avoid aerosolizing the powder.[3]
-
-
Cleanup: Use tongs or forceps to pick up any broken glass and place it in a sharps container. Carefully collect all absorbent materials and place them in a designated cytotoxic waste bag.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[3] Some protocols recommend a three-time wash.
-
Dispose: Seal the waste bag and dispose of it as bulk chemotherapy waste.
-
Report: Document the spill according to your institution's policy.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and occupational health department.
Visual Workflow for Handling this compound
References
- 1. cws.auburn.edu [cws.auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. equashield.com [equashield.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. epfl.ch [epfl.ch]
- 6. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. laurentian.ca [laurentian.ca]
- 11. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. research.columbia.edu [research.columbia.edu]
- 14. sweet.ua.pt [sweet.ua.pt]
- 15. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 16. Surface contamination of chemotherapy drug vials and evaluation of new vial-cleaning techniques: results of three studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
